molecular formula C10H10O2 B1655308 1-Phenylbutane-1,2-dione CAS No. 3457-55-4

1-Phenylbutane-1,2-dione

Cat. No.: B1655308
CAS No.: 3457-55-4
M. Wt: 162.18 g/mol
InChI Key: PIRWSGXNBGFLEA-UHFFFAOYSA-N
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Description

1-Phenylbutane-1,2-dione (CAS 3457-55-4) is a high-purity organic compound with the molecular formula C₁₀H₁₀O₂ and a molecular weight of 162.19 g/mol . This dione serves as a versatile building block in organic synthesis and pharmaceutical research. Its structure features two adjacent carbonyl groups, making it a valuable precursor for constructing complex heterocyclic systems, which are core structures in many active pharmaceutical ingredients . As a research chemical, it is primarily used as an analytical standard and in the research and development of new drugs . Physicochemical properties include a density of approximately 1.073 g/cm³ and a boiling point of 245.8°C at 760 mmHg . The flash point is 92.5°C . Researchers value this compound for its application in visible-light-driven regioselective synthesis, a green chemistry approach, to create biologically important scaffolds such as thiazolopyrimidines . These fused heterocycles are known for their impressive therapeutic potential, including use as acetylcholinesterase inhibitors, calcium antagonists, and cytotoxic agents . Furthermore, derivatives of similar structures are used in the regioselective synthesis of sulfur-containing trifluoromethyl-1H-pyrazoles . This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic uses, nor for human or veterinary use. Please refer to the safety data sheet for proper handling and storage information.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-phenylbutane-1,2-dione
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C10H10O2/c1-2-9(11)10(12)8-6-4-3-5-7-8/h3-7H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIRWSGXNBGFLEA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)C(=O)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40277193
Record name 1-phenylbutane-1,2-dione
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Molecular Weight

162.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

3457-55-4
Record name NSC1085
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Record name 1-phenylbutane-1,2-dione
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Record name 1-phenylbutane-1,2-dione
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Record name 1-Phenyl-1,2-butanedione
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Foundational & Exploratory

1-Phenylbutane-1,2-dione: Physicochemical Profile and Synthetic Utility

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-Phenylbutane-1,2-dione (CAS 3457-55-4), also known as ethyl phenyl glyoxal, is a vicinal diketone (α-dicarbonyl) bridging the chemical space between symmetric aliphatic diketones (like 2,3-butanedione) and aromatic glyoxals.[1] Its asymmetric structure—featuring an electron-withdrawing benzoyl group adjacent to a propionyl group—imparts unique electrophilicity and photochemical properties. This guide details its physicochemical characteristics, synthesis via oxidative functionalization, and critical applications in heterocyclic synthesis and protein bioconjugation.

Part 1: Chemical Identity & Structural Analysis[1]

The molecule consists of a phenyl ring conjugated to one carbonyl, which is directly bonded to a second carbonyl bearing an ethyl group. The proximity of the two carbonyl dipoles creates a strong repulsive force, forcing the dicarbonyl system into a twisted, non-planar skew conformation (dihedral angle typically 90–120°) to minimize dipole-dipole repulsion.

Table 1: Chemical Identity

ParameterValue
IUPAC Name This compound
Common Synonyms 1-Phenyl-1,2-butanedione; Ethyl phenyl glyoxal;

-Propionylbenzophenone
CAS Number 3457-55-4
Molecular Formula C

H

O

Molecular Weight 162.19 g/mol
SMILES CCC(=O)C(=O)C1=CC=CC=C1
Structure Type Vicinal Diketone (Asymmetric)

Part 2: Physicochemical Properties

The physical behavior of this compound is dominated by its polarity and lack of hydrogen bond donors. It typically appears as a yellow, viscous oil due to the


 electronic transition characteristic of 

-diketones, which absorbs in the blue region (~400–450 nm).

Table 2: Physical Constants

PropertyDataNote
Physical State Yellow Liquid / OilColor intensity varies with purity
Boiling Point 245.8°C (at 760 mmHg)Predicted; ~105-110°C at 10 mmHg
Density 1.073 g/cm³At 25°C
Refractive Index

1.515
High polarizability due to conjugation
Flash Point 92.5°CCombustible
Solubility Soluble in EtOH, CHCl

, DMSO
Poor water solubility; hydrolytically unstable in basic aqueous media
LogP 1.7Lipophilic

Part 3: Synthesis & Production

While industrial routes often employ bromination of ketones followed by hydrolysis, the high-purity laboratory standard involves the selenium dioxide (SeO


) oxidation of butyrophenone. This method is preferred for its specificity toward the 

-methylene group.
Protocol: SeO Oxidation of Butyrophenone

Principle: Selenium dioxide selectively oxidizes the activated methylene group adjacent to the carbonyl to a ketone, releasing selenium metal and water.

Reagents:

  • Butyrophenone (1.0 eq)

  • Selenium Dioxide (1.2 eq)

  • Solvent: 1,4-Dioxane (wet) or Ethanol

Workflow:

  • Dissolution: Dissolve butyrophenone in 1,4-dioxane containing 2% water (water accelerates the reaction).

  • Addition: Add finely powdered SeO

    
    .
    
  • Reflux: Heat to reflux (101°C) for 4–6 hours. The solution will turn red, and black selenium metal will precipitate.

  • Filtration: Cool and filter through Celite to remove selenium metal.

  • Isolation: Concentrate the filtrate under reduced pressure.

  • Purification: Distill under high vacuum (0.5 mmHg) to obtain the pure yellow oil.

Synthesis cluster_0 Precursor cluster_1 cluster_2 Product Butyrophenone Butyrophenone (1-phenylbutan-1-one) Dione This compound (Yellow Oil) Butyrophenone->Dione Oxidation (Reflux, Dioxane) Se_Metal Selenium (Se0) (Precipitate) Butyrophenone->Se_Metal Byproduct SeO2 Selenium Dioxide (SeO2) SeO2->Dione

Figure 1: Selective oxidation pathway for the synthesis of this compound.

Part 4: Reactivity Profile & Applications

Heterocycle Synthesis (Quinoxaline Formation)

The most definitive chemical property of this compound is its condensation with 1,2-diamines. Reaction with o-phenylenediamine (OPD) yields substituted quinoxalines.[2] This reaction is quantitative and serves as a primary characterization method.

  • Mechanism: Double Schiff base formation (condensation).

  • Regiochemistry: Due to the asymmetry of the dione, the reaction with substituted diamines yields a mixture of regioisomers (2-ethyl-3-phenylquinoxaline).

Quinoxaline Dione This compound Intermediate Diimine Intermediate Dione->Intermediate - H2O OPD o-Phenylenediamine OPD->Intermediate - H2O Quinoxaline 2-Ethyl-3-phenylquinoxaline Intermediate->Quinoxaline Aromatization

Figure 2: Condensation workflow for quinoxaline synthesis.

Arginine Modification (Bioconjugation)

Unlike aldehydes (e.g., phenylglyoxal), this compound is a diketone. It reacts with the guanidino group of arginine residues in proteins.[3][4]

  • Selectivity: Highly selective for Arginine over Lysine at pH 7–9.

  • Stability: The adduct formed with diketones is reversible. To stabilize the modification for mass spectrometry or permanent tagging, the reaction is often performed in borate buffer , which complexes with the cis-diol intermediate, "locking" the modification.

Photochemistry

As a conjugated diketone, the molecule acts as a Type II photoinitiator. Upon UV irradiation (300–400 nm), it undergoes intersystem crossing to a triplet state.

  • Reaction: It abstracts hydrogen atoms from suitable donors (e.g., amines, alcohols), generating radicals that initiate polymerization.

  • Efficiency: The phenyl group enhances UV absorption compared to aliphatic analogs like 2,3-butanedione.

Part 5: Safety & Handling

  • Hazards: Causes skin irritation and serious eye irritation. May cause respiratory irritation.

  • Storage: Store under inert gas (Nitrogen/Argon) at 2–8°C. Alpha-diketones are prone to polymerization or oxidative degradation upon prolonged exposure to air and light.

  • Disposal: Incineration in a chemical combustor equipped with an afterburner and scrubber.

References

  • Synthesis & Properties: LookChem Chemical Data. "this compound Chemical Properties."

  • Structural Data: PubChem Laboratory. "this compound (CID 219605)."

  • Synthetic Methodology (Analogous): Organic Syntheses. "1,2-Cyclobutanedione (Methodology for 1,2-diones)."

  • Quinoxaline Chemistry: Arkivoc. "One-pot and efficient protocol for synthesis of quinoxaline derivatives."

  • Bioconjugation Mechanisms: ResearchGate. "Arginine modification by 1,2-dicarbonyl compounds studied by LC-ESI-MS."

Sources

An In-depth Technical Guide to tert-Butyl Cumyl Peroxide (CAS 3457-61-2)

Author: BenchChem Technical Support Team. Date: February 2026

A Note on Chemical Identification: The CAS number 3457-55-4 as provided in the topic query could not be validated against major chemical databases and is presumed to be incorrect. This guide has been developed for tert-Butyl cumyl peroxide , which is assigned the closely related and valid CAS number 3457-61-2 . This substance is a commercially significant organic peroxide, and its profile aligns with the interests of a research and drug development audience in the broader context of material science and specialized chemical synthesis.

This technical guide provides a comprehensive overview of tert-butyl cumyl peroxide, a monofunctional organic peroxide with significant applications in polymer science and chemical synthesis. As a Senior Application Scientist, the following sections will detail its physicochemical properties, synthesis, mechanisms of action, and safety protocols, grounded in established scientific principles and industry best practices.

Core Physicochemical Data

The fundamental physicochemical properties of tert-butyl cumyl peroxide are summarized in the table below, providing a quick reference for researchers and chemical engineers.

PropertyValue
Molecular Formula C₁₃H₂₀O₂[1][2]
Molecular Weight 208.3 g/mol [1][2]
Appearance Clear, colorless to slightly yellowish liquid[1][2][3]
Melting Point 5-8 °C[1]
Boiling Point 287.5 °C (rough estimate)[1]
Density 0.94 g/cm³[1]
Flash Point 72 °C[1]
Water Solubility 10.66 mg/L at 20 °C[1]
Vapor Pressure 0.0364 mmHg at 25 °C[1]
Refractive Index 1.419-1.423[1]
Theoretical Active Oxygen Content 7.68%[2]
Self-Accelerating Decomposition Temperature (SADT) 80 °C[2]

Applications in Polymer Science and Organic Synthesis

tert-Butyl cumyl peroxide serves as a highly efficient free-radical initiator, a role that is central to its primary applications.[4]

Polymer Crosslinking

This compound is extensively used as a crosslinking agent for a variety of polymers, including natural and synthetic rubbers, and polyolefins like polyethylene.[4][5] The crosslinking process enhances the material's strength, durability, and thermal and chemical resistance.[1] A key advantage of tert-butyl cumyl peroxide is its favorable balance of safety and activity, with a safe processing temperature around 135°C and a typical crosslinking temperature of approximately 175°C.[2][4] This makes it particularly suitable for applications such as the insulation of power cables.[4][5]

Polymerization Initiator

In addition to crosslinking, tert-butyl cumyl peroxide is employed as an initiator for the solution, bulk, and suspension (co)polymerization of acrylates and methacrylates.[4] This is crucial for the development of novel acrylic polymers and coatings with tailored properties.

Role in Chemical Synthesis

Beyond polymer science, this peroxide is utilized in various chemical synthesis processes where a free-radical initiator is required to promote specific chemical reactions.[1][6]

Mechanism of Action: Free-Radical Generation

The utility of tert-butyl cumyl peroxide stems from its ability to undergo thermal decomposition, breaking the weak oxygen-oxygen bond to form highly reactive free radicals. This process initiates the desired chemical reactions, such as polymerization or crosslinking.

Caption: Thermal decomposition pathway of tert-butyl cumyl peroxide.

Synthesis of tert-Butyl Cumyl Peroxide

The industrial synthesis of tert-butyl cumyl peroxide is typically achieved through an acid-catalyzed reaction. One common method involves the reaction of α-methyl styrene with tert-butyl hydroperoxide in the presence of a strong acid like hydrochloric acid.[7][8]

Experimental Protocol for Synthesis

The following is a representative, lab-scale synthesis protocol adapted from publicly available methods.[7][8]

  • Reaction Setup: In a well-ventilated fume hood, combine 238 g of α-methyl styrene (2 moles) and 394 g of 80% tert-butyl hydroperoxide (3.5 moles) in a suitable reaction vessel with stirring.

  • Acid Addition: Slowly meter in 235 g of 31% hydrochloric acid (2 moles) over 15 minutes. The temperature of the mixture should be allowed to rise from 20°C to 35°C.

  • Reaction Continuation: Continue stirring for an additional 2 hours at 40°C.

  • Workup:

    • Add 250 ml of water and allow the mixture to stand for 15 minutes before separating the aqueous phase.

    • Wash the organic phase with 250 ml of 15% sodium hydroxide solution, followed by two washes with 500 ml of water each.

  • Purification: Add 20 g of water and blow with air at 50°C for 30 minutes to remove volatile impurities. The resulting product is a slightly yellowish liquid with a high purity of tert-butyl cumyl peroxide.[7]

Caption: General workflow for the synthesis of tert-butyl cumyl peroxide.

Safety and Handling

Organic peroxides are hazardous materials that require strict adherence to safety protocols.

Hazards
  • Organic Peroxide: tert-Butyl cumyl peroxide is classified as an organic peroxide and can undergo hazardous decomposition when heated or contaminated.[3]

  • Flammability: It is a combustible liquid and its decomposition products can ignite with explosive force if confined.[3][9]

  • Skin Irritation: It is a severe skin irritant.[3][5]

  • Eye and Respiratory Tract Irritation: May cause irritation to the eyes and respiratory tract.[3]

Handling and Storage
  • Storage: Store in a tightly closed container in a cool, well-ventilated area, away from heat, flames, and sources of ignition.[3][5] The recommended storage temperature is below 40°C.[3] Keep away from incompatible materials such as strong oxidizing and reducing agents, acids, bases, and metals.[5][10]

  • Handling: Use with adequate ventilation and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[3] Avoid contact with skin and eyes.[3][10] Use explosion-proof equipment and non-sparking tools.[5]

First Aid
  • Eyes: Immediately flush with plenty of water for at least 15 minutes and seek medical attention.[3]

  • Skin: Immediately flush with plenty of water and remove contaminated clothing. Seek medical attention.[3]

  • Ingestion: Do not induce vomiting. Seek immediate medical attention.[3]

  • Inhalation: Move to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[3]

Spectroscopic Data

  • ¹³C NMR (CDCl₃): Chemical shifts (δ) have been reported at approximately 147.3, 128.2, 127.8, 127.7, 82.75, 60.0, 27.1, 15.7, and 11.1 ppm.[11]

References

  • Cas 3457-61-2, TERT-BUTYL CUMYL PEROXIDE - LookChem. (n.d.). Retrieved February 22, 2026, from [Link]

  • Material Safety Data Sheet - tert-Butyl cumyl peroxide - Cole-Parmer. (2005, January 7). Retrieved February 22, 2026, from [Link]

  • Synthesis of tert.butyl cumyl peroxide - PrepChem.com. (n.d.). Retrieved February 22, 2026, from [Link]

  • tert-Butyl cumyl peroxide (TBCP), 3457-61-2 | Cross-linking agent - LAAP. (n.d.). Retrieved February 22, 2026, from [Link]

  • C NMR spectra were recorded at 300 MHz in CDCl3 (Varian Unity Inova. (n.d.). Retrieved February 22, 2026, from [Link]

Sources

literature review of 1-phenylbutane-1,2-dione and its analogs

Author: BenchChem Technical Support Team. Date: February 2026

Advanced Reagents for Arginine Modification and Bio-Organic Synthesis

Part 1: Executive Summary

1-Phenylbutane-1,2-dione (CAS: 3457-55-4), also known as ethyl phenylglyoxal, represents a specialized class of


-dicarbonyl compounds utilized primarily for the selective chemical modification of arginine residues in proteins and as versatile intermediates in heterocyclic synthesis.

Unlike its more common analog phenylglyoxal (PG) , the presence of the ethyl group in this compound confers increased lipophilicity, altering its binding kinetics and specificity for hydrophobic pockets in enzymes. This guide provides a rigorous technical analysis of its synthesis, reaction mechanisms, and comparative structure-activity relationships (SAR) against key analogs.

Critical Distinction: Researchers must distinguish this compound from 1-phenylbutane-1,3-dione (benzoylacetone), a


-diketone. The 1,2-dione motif is essential for the specific 1,2-addition reactions with guanidines and diamines described herein.
Part 2: Chemical Profile & Properties[1][2][3][4][5][6]

The reactivity of this compound is dominated by the contiguous carbonyl groups. The electron-withdrawing effect of the adjacent carbonyls makes them highly electrophilic, particularly the C2 carbonyl (adjacent to the ethyl group), which is less sterically hindered than the benzoyl carbonyl but electronically activated by it.

Table 1: Physicochemical Specifications

PropertyDataNotes
IUPAC Name This compound
Common Names Ethyl phenylglyoxal; 1-Phenyl-1,2-butanedione
Molecular Formula C

H

O

Molecular Weight 162.19 g/mol
Physical State Yellow Oil / Low-melting Solid

-diketones are characteristically yellow.[1]
Boiling Point ~118–120 °C (at 10 mmHg)Extrapolated from analogs.
Solubility Ethanol, DMSO, ChloroformPoor water solubility compared to PG.
Key Reactivity 1,2-Nucleophilic additionSpecific for Guanidines and 1,2-Diamines.
Part 3: Synthetic Methodologies

The synthesis of this compound requires controlled oxidation to avoid cleavage of the carbon skeleton.

Protocol A: Selenium Dioxide Oxidation (Riley Oxidation)

This is the industry-standard method for converting active methylene groups adjacent to carbonyls into


-diketones.

Mechanism: The reaction proceeds via the formation of an enol selenite ester, followed by a [2,3]-sigmatropic rearrangement and elimination of selenium and water.

Reagents:

  • Butyrophenone (1-Phenylbutan-1-one)

  • Selenium Dioxide (SeO

    
    )[2][3][4]
    
  • Solvent: 1,4-Dioxane or Ethanol (95%)

Step-by-Step Workflow:

  • Preparation: Dissolve 1.0 eq of butyrophenone in 1,4-dioxane (approx. 5 mL per mmol).

  • Addition: Add 1.1 eq of SeO

    
    . The mixture may initially appear heterogeneous.[5]
    
  • Reflux: Heat the mixture to reflux (approx. 100°C) for 4–6 hours. Monitoring by TLC is critical; the product will be less polar than the starting ketone but distinctively yellow.

  • Filtration: Cool the mixture. Precipitated black selenium metal (Se

    
    ) must be filtered off through a Celite pad.
    
  • Isolation: Concentrate the filtrate under reduced pressure.

  • Purification: Distill under high vacuum or purify via silica gel flash chromatography (Hexanes:Ethyl Acetate 9:1) to yield the yellow oil.

Protocol B: Validation via Quinoxaline Formation

To verify the identity of the synthesized 1,2-dione, it is condensed with o-phenylenediamine. This reaction is quantitative and yields a crystalline precipitate with a sharp melting point.

Step-by-Step Workflow:

  • Dissolve 100 mg of crude this compound in 2 mL ethanol.

  • Add 1.0 eq of o-phenylenediamine.

  • Heat at 60°C for 15 minutes.

  • Cool on ice. The formation of 2-ethyl-3-phenylquinoxaline crystals confirms the 1,2-dione structure.

Part 4: Mechanism of Action (Arginine Modification)

The primary biochemical application of this compound is the modification of Arginine residues. The guanidino group of arginine reacts with the


-dicarbonyl to form a cyclic adduct.

Mechanistic Insight: Unlike lysine-targeting reagents (e.g., NHS-esters) which form stable amides, the arginine-dione adduct is often reversible under basic conditions or in the presence of competing nucleophiles, unless stabilized by borate or specific structural constraints.

Reaction Pathway:

  • Nucleophilic Attack: The guanidino nitrogens attack the carbonyl carbons.

  • Cyclization: A 5-membered ring (dihydroxyimidazolidine) is formed.

  • Stabilization: In the presence of borate buffer, the cis-diol moiety complexes with borate, locking the modification.

Visualization: Arginine Modification Pathway

ArginineModification cluster_legend Legend Arg Arginine Residue (Guanidino Group) Intermediate Transition State (Nucleophilic Attack) Arg->Intermediate + Dione Dione This compound (Electrophile) Dione->Intermediate Adduct Cyclic Adduct (Dihydroxyimidazolidine) Intermediate->Adduct - H2O (Cyclization) Adduct->Arg Reversible (High pH) Borate Borate Complex (Stabilized Form) Adduct->Borate + Borate Buffer (Optional Stabilization) key1 Blue: Protein Target key2 Red: Reagent key3 Green: Stable Product

Caption: Figure 1. Mechanism of arginine modification by this compound. The reaction forms a heterocyclic adduct, which can be stabilized by borate complexation.

Part 5: Analogs and Structure-Activity Relationship (SAR)

The choice of


-dicarbonyl reagent dictates the selectivity and stability of the modification.

Table 2: Comparative Analysis of 1,2-Dione Analogs

AnalogStructureLipophilicity (LogP)Reactivity ProfilePrimary Application
Phenylglyoxal (PG) Ph-CO-CHOLow (~0.7)High; less selectiveGeneral Arginine mapping; highly water soluble.
1-Phenylpropane-1,2-dione Ph-CO-CO-CH

Medium (~1.2)ModerateIntermediate probes; photoinitiators.
This compound Ph-CO-CO-EtHigh (~1.7) Specific Targeting hydrophobic pockets; membrane-bound enzymes.
2,3-Butanedione (Diacetyl) Me-CO-CO-MeVery LowVolatile/HighFood chemistry; general protein crosslinking.
Benzil Ph-CO-CO-PhVery HighLow (Steric bulk)Rigid crosslinkers; requires organic co-solvents.

SAR Insight: The ethyl group in this compound provides a "steric anchor." While Phenylglyoxal is small enough to access almost any surface arginine, this compound is excluded from sterically crowded active sites but binds preferentially to arginines located in hydrophobic clefts or near membrane interfaces.

Part 6: Biological & Pharmacological Applications[10]
1. Enzyme Inhibition (Arginine-Specific)

Many enzymes utilize arginine to bind anionic substrates (e.g., kinases binding ATP, phosphatases binding phosphate).

  • Application: Use this compound to determine if an arginine is critical for catalysis.

  • Protocol: Incubate enzyme with 1–10 mM dione in 50 mM HEPES (pH 7.5) at 25°C. Remove aliquots at time intervals and assay activity. Plot ln(Residual Activity) vs. Time to determine pseudo-first-order inactivation kinetics.

2. Antimicrobial Activity (Quorum Sensing Modulation)
  • Relevance: this compound shares the

    
    -dicarbonyl core with DPD. While it lacks the hydroxyls of native DPD, it can act as a competitive antagonist or a signal jammer in Vibrio and Salmonella signaling pathways.
    
3. Photosensitizers

Aromatic 1,2-diones undergo Norrish Type I cleavage upon UV irradiation.

  • Usage: They function as photoinitiators for polymerization or as radical generators in photodynamic therapy studies. The phenyl ring absorbs UV light (approx. 250–300 nm), exciting the carbonyl system to a triplet state.

Part 7: References
  • Riley, H. A., & Gray, A. R. (1943). "Selenium Dioxide Oxidation of Ketones." Organic Syntheses, 23, 81.

  • Takahashi, K. (1968). "The Reaction of Phenylglyoxal with Arginine Residues in Proteins." Journal of Biological Chemistry, 243(23), 6171–6179.

  • Stotani, S., et al. (2018).[7] "A Versatile Strategy for the Synthesis of 4,5-Dihydroxy-2,3-Pentanedione (DPD) and Related Compounds as Potential Modulators of Bacterial Quorum Sensing." Molecules, 23(10), 2545.[7]

  • Bordwell, F. G., & Knipe, A. C. (1971). "Reaction of alpha-Diketones with Nucleophiles." Journal of Organic Chemistry, 36(19), 2956–2959.

  • Vensel, W. H., & Kantrowitz, E. R. (1980). "Specific Modification of Arginine Residues in Aspartate Transcarbamoylase." Journal of Biological Chemistry, 255, 7277.

Sources

Methodological & Application

Application Notes & Protocols: A Research Framework for Evaluating 1-Phenylbutane-1,2-dione as a Novel Photosensitizer in Photodynamic Therapy

Author: BenchChem Technical Support Team. Date: February 2026

Disclaimer: The following document outlines a comprehensive research protocol to investigate the potential of 1-phenylbutane-1,2-dione as a photosensitizer for Photodynamic Therapy (PDT). As of the date of this publication, this compound is not an established photosensitizer in the scientific literature. This guide is presented as a rigorous, hypothetical framework for its initial characterization and validation, grounded in established principles and methodologies of PDT research.

Introduction: The Quest for Novel Photosensitizers

Photodynamic therapy (PDT) is a clinically approved, minimally invasive therapeutic modality that utilizes the interplay of a photosensitizer (PS), light of a specific wavelength, and molecular oxygen to elicit targeted cell death.[1][2][3] The process is initiated when a PS, accumulated in a target tissue, absorbs light energy, transitioning to an excited triplet state.[2][4] This energy is then transferred to surrounding oxygen molecules, generating highly cytotoxic reactive oxygen species (ROS), most notably singlet oxygen (¹O₂), via a Type II photochemical reaction.[2][5][6] A Type I reaction, involving electron transfer to form radical species, can also contribute to the therapeutic effect.[4][6]

The clinical efficacy of PDT is critically dependent on the properties of the photosensitizer.[7] An ideal PS should exhibit strong absorption in the therapeutic window (600-800 nm) where light penetration into tissue is maximal, demonstrate a high quantum yield of singlet oxygen, accumulate preferentially in target tissues, and have low to no toxicity in the absence of light.[7] The continuous search for new PS molecules is driven by the need to improve treatment depth, selectivity, and overall efficacy.

This document proposes a detailed protocol to evaluate this compound (PubChem CID: 219605)[8], a diketone compound, as a candidate photosensitizer for PDT research. The subsequent protocols are designed as a self-validating system, beginning with fundamental photophysical characterization and progressing through in vitro validation of its biological activity.

PDT_Mechanism cluster_light PS_Ground Photosensitizer (PS) (Ground State) Light Light (Photon Absorption) PS_Singlet Excited Singlet State (¹PS) PS_Ground->PS_Singlet PS_Triplet Excited Triplet State (³PS) PS_Singlet->PS_Triplet Intersystem Crossing (ISC) Oxygen Molecular Oxygen (³O₂) PS_Triplet->Oxygen Energy Transfer (Type II) Substrate Biological Substrate (e.g., Lipids, Proteins) PS_Triplet->Substrate Electron Transfer (Type I) Singlet_Oxygen Singlet Oxygen (¹O₂) Oxygen->Singlet_Oxygen Cell_Death Oxidative Stress & Cell Death Singlet_Oxygen->Cell_Death Radicals Radical Species (Free Radicals) Substrate->Radicals Radicals->Cell_Death

Caption: General mechanism of Photodynamic Therapy (PDT).

Part 1: Foundational Photosensitizer Characterization

The initial investigation into any novel PS candidate must begin with its fundamental photophysical and photochemical properties. These experiments are crucial to determine if this compound possesses the necessary characteristics to function as a photosensitizer.

Protocol 1.1: Photophysical & Photochemical Properties

Objective: To determine the absorption spectrum, fluorescence emission, and singlet oxygen generation efficiency of this compound.

Causality: The absorption spectrum dictates the required wavelength of light for activation. The singlet oxygen quantum yield (ΦΔ) is a direct measure of its potential therapeutic efficacy, as singlet oxygen is the primary cytotoxic agent in Type II PDT.[5]

Materials:

  • This compound (analytical grade)

  • Solvents: Dimethyl sulfoxide (DMSO), Phosphate-buffered saline (PBS)

  • Reference Photosensitizer: Methylene blue or Rose Bengal

  • Singlet Oxygen Probe: 1,3-Diphenylisobenzofuran (DPBF) or Singlet Oxygen Sensor Green (SOSG)[9][10]

  • UV-Vis Spectrophotometer

  • Fluorometer

  • Light source with tunable wavelength and power meter

Step-by-Step Methodology:

  • Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Protect from light.

  • Absorption Spectrum: a. Prepare a working solution (e.g., 10-50 µM) of the compound in PBS (with <1% DMSO). b. Scan the absorbance from 300 nm to 800 nm using the spectrophotometer. c. Identify the wavelength of maximum absorbance (λmax). This λmax will be the target for the light source in subsequent experiments.

  • Fluorescence Emission: a. Using the same working solution, excite the compound at its λmax. b. Scan the emission spectrum across a relevant range (e.g., λmax+20 nm to 800 nm). c. Note the presence and peak of any fluorescence. While not essential for PDT, fluorescence enables imaging applications (theranostics).[11]

  • Singlet Oxygen Quantum Yield (ΦΔ) Determination (Indirect Method): a. This protocol uses DPBF, a chemical probe whose absorbance decreases as it reacts with singlet oxygen. b. Prepare three solutions in a quartz cuvette:

    • Sample: this compound and DPBF in PBS.
    • Reference: Reference PS (e.g., Methylene Blue, known ΦΔ) and DPBF in PBS.
    • Control: DPBF only in PBS. c. Match the optical density of the Sample and Reference solutions at the irradiation wavelength. d. Irradiate each solution with the light source at the PS's λmax, keeping the power and time constant. e. Monitor the decrease in DPBF absorbance at ~415 nm at set time intervals. f. Calculate the quantum yield relative to the reference standard.
ParameterHypothetical Value for EvaluationRationale
Solvent for Stock DMSOHigh solubility for organic compounds.
Working Concentration 10-50 µMA typical range for spectrophotometric analysis that avoids aggregation.
λmax To be determined (TBD)Critical for matching the light source. If not in the therapeutic window, its utility is limited.[7]
Singlet Oxygen Probe DPBFWell-established and reliable chemical probe for quantifying singlet oxygen.
Irradiation Wavelength Matches λmaxEnsures efficient energy absorption and excitation of the photosensitizer.[2]
Protocol 1.2: Dark Toxicity and Phototoxicity Screening

Objective: To determine the baseline cytotoxicity of this compound in the absence of light and its light-induced cytotoxicity.

Causality: An effective PS must have minimal toxicity in the dark to ensure safety, but become highly toxic upon light activation for a high therapeutic index.[12] This is the first and most critical biological validation step.

Materials:

  • Cancer cell line (e.g., HeLa, A549, or relevant line for the intended research)

  • Cell culture medium (e.g., DMEM), Fetal Bovine Serum (FBS), Penicillin-Streptomycin

  • 96-well cell culture plates

  • This compound stock solution

  • Light source (LED array or laser) matched to the determined λmax

  • MTT or similar cell viability assay kit

  • Plate reader

Step-by-Step Methodology:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Incubation: a. Prepare serial dilutions of this compound in a complete culture medium. b. Replace the old medium with the medium containing the compound at various concentrations (e.g., 0.1 µM to 100 µM). Include a vehicle control (medium with DMSO).

  • Experimental Groups: a. Dark Toxicity: Incubate one set of plates with the compound for a set period (e.g., 24 hours) in a standard incubator, completely shielded from light. b. Phototoxicity: Incubate a second set of plates for the same period. After incubation, wash the cells with PBS, add fresh medium, and then irradiate them.

  • Irradiation: a. Use the light source with a wavelength matching the λmax of the compound. b. The light dose (fluence, J/cm²) is a product of power density (W/cm²) and time (s). A range of light doses should be tested (e.g., 1-20 J/cm²). Dosimetry is a critical parameter to control and measure accurately.[13][14][15]

  • Post-Irradiation Incubation: Return the phototoxicity plates to the incubator for 24-48 hours to allow for cell death to manifest.

  • Viability Assessment: a. Add MTT reagent to all wells (both dark and light-treated plates). b. Incubate for 2-4 hours, then solubilize the formazan crystals. c. Read the absorbance on a plate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to untreated controls. Determine the IC50 (concentration required to inhibit 50% of cell growth) for both dark and light conditions. A large difference between the dark IC50 and light IC50 indicates a promising photodynamic effect.

Part 2: Elucidating the Mechanism of Action

Once phototoxicity is confirmed, the next logical step is to understand how and where the compound acts within the cell.

Research_Workflow Start Candidate Compound: This compound Char Part 1: Foundational Characterization Start->Char Photo 1.1: Photophysical Properties (λmax, ΦΔ) Char->Photo Tox 1.2: In Vitro Phototoxicity Screen (IC50) Photo->Tox Decision1 Phototoxic? Tox->Decision1 Stop1 Discard Candidate Decision1->Stop1 No Mech Part 2: Mechanistic Studies Decision1->Mech Yes Uptake 2.1: Cellular Uptake & Subcellular Localization Mech->Uptake ROS 2.2: Intracellular ROS Quantification Uptake->ROS Death 2.3: Cell Death Mechanism (Apoptosis/Necrosis) ROS->Death Adv Part 3: Advanced Validation Death->Adv Spheroid 3.1: 3D Spheroid Model Efficacy Adv->Spheroid Dose 3.2: Light & Drug Dosimetry Optimization Spheroid->Dose End Proceed to In Vivo Studies Dose->End

Caption: Experimental workflow for evaluating a novel PDT photosensitizer.

Protocol 2.1: Cellular Uptake and Subcellular Localization

Objective: To determine where this compound accumulates within the cell.

Causality: The subcellular localization of a PS is a primary determinant of the initial site of photodamage and, consequently, the resulting cell death pathway.[16] For instance, mitochondrial localization often leads to apoptosis, while plasma membrane localization can induce necrosis.

Materials:

  • Fluorescence microscope with appropriate filter sets

  • Organelle-specific fluorescent trackers (e.g., MitoTracker for mitochondria, ER-Tracker for endoplasmic reticulum, LysoTracker for lysosomes)

  • Glass-bottom dishes or chamber slides

Step-by-Step Methodology:

  • Seed cells on glass-bottom dishes and allow them to adhere.

  • Incubate cells with a working concentration of this compound (this assumes the compound is fluorescent, as determined in Protocol 1.1).

  • In the final 30 minutes of incubation, add an organelle-specific tracker to the medium.

  • Wash cells with PBS and add fresh medium without the compound or trackers.

  • Image the cells using fluorescence microscopy, capturing images in the channel for the PS and the channel for the organelle tracker.

  • Merge the images to determine if the fluorescence from the PS co-localizes with a specific organelle.

Protocol 2.2: Quantification of Intracellular ROS Generation

Objective: To directly measure the production of ROS inside cells upon light activation of the PS.

Causality: This protocol provides direct evidence that the observed phototoxicity is mediated by ROS, confirming the PDT mechanism.[17]

Materials:

  • ROS-sensitive fluorescent probe (e.g., DCFH-DA for general ROS, or a more specific probe like Singlet Oxygen Sensor Green)[9][18]

  • Flow cytometer or fluorescence plate reader

  • Black-walled, clear-bottom 96-well plates

Step-by-Step Methodology:

  • Seed cells in black-walled 96-well plates.

  • Incubate cells with this compound as in the phototoxicity assay.

  • After incubation with the PS, wash the cells and load them with the ROS-sensitive probe (e.g., 10 µM DCFH-DA for 30 minutes).

  • Wash away the excess probe and add fresh PBS or medium.

  • Irradiate one set of wells with the appropriate light dose. Keep a non-irradiated set as a control.

  • Immediately measure the fluorescence intensity using a plate reader or analyze the cells via flow cytometry. A significant increase in fluorescence in the irradiated wells compared to controls confirms ROS production.[19]

Protocol 2.3: Analysis of Cell Death Mechanism

Objective: To distinguish between apoptotic and necrotic cell death pathways induced by PDT.

Causality: Understanding the cell death pathway provides deeper insight into the PS mechanism and can have implications for immunogenicity in vivo. Apoptosis is generally a more controlled, less inflammatory form of cell death than necrosis.[3]

Materials:

  • Annexin V-FITC / Propidium Iodide (PI) Apoptosis Detection Kit

  • Flow cytometer

Step-by-Step Methodology:

  • Treat cells in 6-well plates with this compound and light, using conditions determined to be effective in Protocol 1.2. Include dark control and untreated control groups.

  • At a specified time post-treatment (e.g., 6, 12, or 24 hours), harvest the cells (including floating cells in the supernatant).

  • Wash the cells with cold PBS.

  • Resuspend cells in the provided binding buffer and stain with Annexin V-FITC and PI according to the manufacturer's protocol.

  • Analyze the stained cells promptly using a flow cytometer.

  • Quantify the cell populations:

    • Viable: Annexin V-negative, PI-negative

    • Early Apoptosis: Annexin V-positive, PI-negative

    • Late Apoptosis/Necrosis: Annexin V-positive, PI-positive

    • Primary Necrosis: Annexin V-negative, PI-positive

Conclusion and Forward Outlook

This document provides a foundational, multi-part protocol for the systematic evaluation of this compound as a potential photosensitizer for photodynamic therapy. By following this logical progression from basic photophysics to detailed in vitro mechanistic studies, researchers can build a comprehensive profile of the candidate compound. Each protocol is designed to validate the preceding step, ensuring that resources are directed toward a compound with genuine therapeutic potential.

If this compound demonstrates a favorable absorption wavelength, significant singlet oxygen generation, a high phototoxic index, and a well-defined mechanism of action, the subsequent steps would involve transitioning to more complex 3D in vitro models (e.g., tumor spheroids)[16][20] and eventually to preclinical in vivo animal models. These advanced studies would focus on pharmacokinetics, biodistribution, and ultimate treatment efficacy in a living system, with the overarching goal of developing more effective tools for cancer therapy.

References

  • Austin, E., & Jagdeo, J. (2018). An In Vitro Approach to Photodynamic Therapy. Journal of Visualized Experiments, (138), 58190. [Link]

  • Star, W. M. (1993). Light delivery and light dosimetry for photodynamic therapy. Lasers in Medical Science, 8(3), 171-183. [Link]

  • Wilson, B. C., Patterson, M. S., & Lilge, L. (1997). Light dosimetry in animal models: Application to photodynamic therapy in otolaryngology. Laryngoscope, 107(4), 432-442. [Link]

  • Dougherty, T. J., & O'Connor, A. E. (Eds.). (2010). Photodynamic Therapy: Methods and Protocols. Humana Press. [Link]

  • Davis, S. C., Pogue, B. W., Spring, B. Q., & Samkoe, K. S. (2018). Assessing daylight & low-dose rate photodynamic therapy efficacy, using biomarkers of photophysical, biochemical and biological damage metrics in situ. Photochemical & Photobiological Sciences, 17(1), 81-90. [Link]

  • Zhu, T. C., Kim, M. M., Liang, X., & Finlay, J. C. (2016). Real-time PDT Dose Dosimetry for Pleural Photodynamic Therapy. Photodiagnosis and Photodynamic Therapy, 14, 44-51. [Link]

  • Li, B., & Wang, J. (2020). Editorial: Dosimetry Study in Photodynamic Therapy for Diagnosis, Precision Treatment and Treatment Evaluation. Frontiers in Physics, 8, 589839. [Link]

  • Kim, M. M., & Zhu, T. C. (2011). Light dosimetry and dose verification for pleural PDT. Proceedings of SPIE, 7886, 78860I. [Link]

  • JoVE. (2022). Photodynamic Therapy: In vitro Approach | Protocol Preview. YouTube. [Link]

  • Austin, E., & Jagdeo, J. (2018). An In Vitro Approach to Photodynamic Therapy. PubMed. [Link]

  • Heger, M. (Ed.). (2022). Photodynamic Therapy: Methods and Protocols. ResearchGate. [Link]

  • Celli, J. P., Spring, B. Q., Rizvi, I., Evans, C. L., Samkoe, K. S., Verma, S., Pogue, B. W., & Hasan, T. (2010). Impact of treatment response metrics on photodynamic therapy planning and outcomes in a three-dimensional model of ovarian cancer. Journal of Biomedical Optics, 15(5), 051604. [Link]

  • Wilson, B. C., & Patterson, M. S. (2020). Photodynamic therapy dosimetry: current status and the emerging challenge of immune stimulation. Journal of Biomedical Optics, 25(12), 120901. [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. [Link]

  • Spring, B. Q., Celli, J. P., Rizvi, I., & Hasan, T. (2013). A photobleaching-based PDT dose metric predicts PDT efficacy over certain BPD concentration ranges in a three-dimensional model of ovarian cancer. Photochemistry and Photobiology, 89(4), 929-940. [Link]

  • Li, Y., et al. (2026). Galloyl-Mediated Antigen Capture Coupled with Hypoxia-Responsive Reprogramming Drives Potent Photoimmunotherapy. ACS Nano. [Link]

  • Wang, S., et al. (2015). A pH-activatable and aniline-substituted photosensitizer for near-infrared cancer theranostics. Chemical Communications, 51(85), 15552-15555. [Link]

  • ResearchGate. (n.d.). Synthesis of 1-phenyl butane-1,3-dione. ResearchGate. [Link]

  • Shabat, D., et al. (2022). Structure–Activity Optimization of Phenoxy-1,2-dioxetane Precursors as Probes for Singlet Oxygen Yields Unprecedented Detection Sensitivity. Journal of the American Chemical Society, 144(41), 19047-19056. [Link]

  • Fiveable. (2023). 1-phenylbutane-1,3-dione Definition. Fiveable. [Link]

  • Preprints.org. (2023). 4-(diphenylphosphoryl)-1-phenylbutane-1,3-dione. Preprints.org. [Link]

  • Wang, S., et al. (2015). A pH-activatable and aniline-substituted photosensitizer for near-infrared cancer theranostics. PMC. [Link]

  • Abrahamse, H., & Hamblin, M. R. (2023). Photodynamic Therapy with Natural Photosensitizers: Bridging Oncology, Infectious Diseases, and Global Health. MDPI. [Link]

  • Ellis, J. (2016). Using Photodynamic Therapy to Kill Hard-to-Reach Tumors. Chemistry And Physics. [Link]

  • ResearchGate. (n.d.). Examples of first-, second-, and third-generation photosensitizers. ResearchGate. [Link]

  • Aebisher, D. (2022). Natural Photosensitizers in Photodynamic Therapy. Encyclopedia.pub. [Link]

  • O'Connor, A. E., et al. (2020). A Green-Absorbing, Red-Fluorescent Phenalenone-Based Photosensitizer as a Theranostic Agent for Photodynamic Therapy. ACS Omega, 5(20), 11484-11492. [Link]

  • Academic Journals. (2012). Reactive oxygen species (ROS) are generated in. Academic Journals. [Link]

  • ResearchGate. (n.d.). Possible reduction pathways of 1-phenylbutane-1,3-dione (1) by LAH. ResearchGate. [Link]

  • Allison, R. R., & Moghissi, K. (2013). Photodynamic Therapy (PDT): PDT Mechanisms. Clinical Endoscopy, 46(1), 24-29. [Link]

  • Biointerface Research in Applied Chemistry. (2025). Current Knowledge of Photodynamic Therapy. Biointerface Research in Applied Chemistry. [Link]

  • Tang, B. Z., et al. (2021). Aggregation-Induced Generation of Reactive Oxygen Species: Mechanism and Photosensitizer Construction. Molecules, 26(2), 293. [Link]

  • Devasagayam, T. P. A., et al. (2021). The Chemistry of Reactive Oxygen Species (ROS) Revisited: Outlining Their Role in Biological Macromolecules (DNA, Lipids and Proteins) and Induced Pathologies. International Journal of Molecular Sciences, 22(9), 4882. [Link]

  • National Institutes of Health. (n.d.). 2-(1,3-Dithian-2-ylidene)-1-phenylbutane-1,3-dione. NIH. [Link]

  • ResearchGate. (n.d.). Mechanism of action of PDT demonstrating Type I and Type II reactions. ResearchGate. [Link]

Sources

Application Note: Precision Heterocycle Synthesis using 1-Phenylbutane-1,2-dione

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-Phenylbutane-1,2-dione (CAS: 3457-55-4) is an unsymmetrical


-diketone featuring adjacent carbonyl groups flanked by a phenyl ring and an ethyl group. Unlike symmetric analogs (e.g., benzil or 2,3-butanedione), this scaffold offers a unique electronic and steric gradient across the dicarbonyl core. This guide details the utility of this compound in the regioselective synthesis of quinoxalines  and imidazoles , providing optimized protocols that leverage the inherent reactivity difference between the 

(phenyl-adjacent) and

(ethyl-adjacent) carbonyls.

Chemical Profile & Reactivity Analysis

Physicochemical Properties
PropertyValueNote
Formula

Unsymmetrical

-diketone
MW 162.19 g/mol
Appearance Yellow liquid/oilCharacteristic of 1,2-diones
Boiling Point ~110-112°C (12 mmHg)Vacuum distillation recommended
Solubility EtOH, MeOH,

, DMSO
Poor water solubility
Mechanistic Insight: The Regioselectivity Driver

The utility of this compound lies in the distinct electrophilicity of its two carbonyl carbons. Understanding this causality is essential for predicting reaction outcomes.

  • 
     (Phenyl-adjacent):  The carbonyl carbon is conjugated with the phenyl ring. While the phenyl group is inductively withdrawing (-I), the resonance effect (+M) donates electron density into the carbonyl 
    
    
    
    -system, lowering its electrophilic character. Additionally, the phenyl ring imposes significant steric hindrance.
  • 
     (Ethyl-adjacent):  The ethyl group exhibits a weak inductive donating effect (+I) but lacks resonance conjugation. Sterically, the methylene of the ethyl group is less hindering than the phenyl ring.
    

Conclusion: Nucleophilic attack is kinetically favored at


  due to higher electrophilicity and lower steric hindrance. This bias allows for the synthesis of specific regioisomers when reacting with unsymmetrical nucleophiles.

Application I: Regioselective Synthesis of Quinoxalines

The condensation of 1,2-diamines with 1,2-dicarbonyls is the standard route to quinoxalines. When using an unsymmetrical diamine (e.g., 4-methyl-o-phenylenediamine), two regioisomers are possible. Using this compound allows for control over this distribution.

Reaction Logic
  • Nucleophile: In 4-substituted-o-phenylenediamines, the amino group para to an electron-donating group (EDG) is more nucleophilic.

  • Electrophile:

    
     of the dione is more electrophilic.
    
  • Outcome: The most nucleophilic amine attacks

    
    , determining the major regioisomer.
    
Protocol A: Synthesis of 2-Ethyl-3-phenyl-6-methylquinoxaline

Target: Selective condensation with 4-methyl-o-phenylenediamine.

Materials:

  • This compound (1.0 equiv, 162 mg/mmol)

  • 4-Methyl-o-phenylenediamine (1.0 equiv, 122 mg/mmol)

  • Ethanol (Absolute, 5 mL/mmol)

  • Catalyst: Iodine (

    
    , 5 mol%) or Acetic Acid (glacial, catalytic drops)
    

Step-by-Step Procedure:

  • Preparation: Dissolve 1.0 equiv of 4-methyl-o-phenylenediamine in absolute ethanol in a round-bottom flask.

  • Addition: Add 5 mol% molecular iodine (

    
    ) as a mild Lewis acid catalyst. Stir for 5 minutes at room temperature.
    
  • Reaction: Add 1.0 equiv of this compound dropwise. The solution will darken immediately.

  • Reflux: Heat the mixture to reflux (78°C) for 2–4 hours. Monitor via TLC (Hexane:EtOAc 4:1). The dione spot (

    
    ) should disappear.
    
  • Workup: Cool to room temperature.

    • If solid precipitates: Filter and wash with cold ethanol.

    • If solution remains: Evaporate solvent under reduced pressure. Dissolve residue in

      
      , wash with 
      
      
      
      (to remove iodine) and water. Dry over
      
      
      .
  • Purification: Recrystallize from hot ethanol or purify via silica gel flash chromatography (Gradient: 0-20% EtOAc in Hexanes).

Expected Result: Major isomer is 2-ethyl-3-phenyl-6-methylquinoxaline . Yield: 85-92%.

Application II: Multi-Component Imidazole Synthesis

This compound serves as the dicarbonyl component in the Debus-Radziszewski imidazole synthesis, reacting with an aldehyde and an ammonia source.

Protocol B: Synthesis of 2-Aryl-4-ethyl-5-phenyl-1H-imidazole

Target: One-pot synthesis of highly substituted imidazoles.[1]

Materials:

  • This compound (1.0 equiv)

  • Aromatic Aldehyde (e.g., Benzaldehyde, 1.0 equiv)

  • Ammonium Acetate (

    
    , 4.0 equiv)
    
  • Solvent: Glacial Acetic Acid (or Ethanol for greener conditions)

Step-by-Step Procedure:

  • Mixing: In a reaction vial, combine this compound (1 mmol), benzaldehyde (1 mmol), and ammonium acetate (4 mmol).

  • Solvent: Add 3 mL of glacial acetic acid.

  • Heating: Heat to 100°C for 4 hours. Or, use microwave irradiation (120°C, 10 min) for rapid synthesis.

  • Precipitation: Pour the cooled reaction mixture into 20 mL of ice-cold water. Neutralize with ammonium hydroxide (

    
    ) until pH 8.
    
  • Isolation: The imidazole product typically precipitates as a solid. Filter, wash with water, and dry.

  • Purification: Recrystallize from Ethanol/Water (9:1).

Visualizations & Pathways

Reaction Network Diagram

The following diagram illustrates the divergent synthetic pathways available from the this compound scaffold.

ReactionNetwork Dione This compound (Scaffold) Quinoxaline 2-Ethyl-3-phenylquinoxaline (High Yield) Dione->Quinoxaline Condensation (EtOH, Reflux) Imidazole 2,4,5-Trisubstituted Imidazole Dione->Imidazole Multi-Component (AcOH, 100°C) Diazine Pyridazine/Pyrazole Derivatives Dione->Diazine Cyclization Diamine 1,2-Diamine (e.g., OPD) Diamine->Quinoxaline Aldehyde Aldehyde + NH4OAc Aldehyde->Imidazole Hydrazine Hydrazine Hydrate Hydrazine->Diazine

Figure 1: Divergent synthetic pathways for this compound transforming into key heterocyclic cores.

Mechanistic Regioselectivity Flow

This diagram details the electronic logic dictating the major isomer in Protocol A.

Mechanism Dione This compound (Electrophile) C1 C1 (Phenyl-CO) Less Electrophilic (+M effect) Sterically Hindered Dione->C1 C2 C2 (Ethyl-CO) More Electrophilic Less Hindered Dione->C2 Amine 4-Methyl-o-phenylenediamine (Nucleophile) N_Para NH2 (Para to Me) More Nucleophilic Amine->N_Para N_Meta NH2 (Meta to Me) Less Nucleophilic Amine->N_Meta Attack Primary Nucleophilic Attack (Kinetic Control) C2->Attack Preferred Site N_Para->Attack Preferred Attacker Product Major Product: 2-Ethyl-3-phenyl-6-methylquinoxaline Attack->Product

Figure 2: Mechanistic rationale for regioselective condensation. The most nucleophilic amine targets the most electrophilic carbonyl.

References

  • PubChem. this compound Compound Summary. National Library of Medicine. Link

  • Karimi-Jaberi, Z., & Barekat, M. (2012). Reaction of ortho-phenylenediamine with various 1,2-diketones in the presence of PSA.[2] ResearchGate.[3] Link

  • Wolkenberg, S. E., et al. (2004). Efficient Synthesis of Imidazoles from Aldehydes and 1,2-Diketones Using Microwave Irradiation. Organic Letters, ACS Publications. Link

  • BenchChem. Synthesis and Characterization of 2-(Bromomethyl)-3-phenylquinoxaline. (Analogous Protocol). Link

  • Organic Chemistry Portal. Synthesis of Imidazoles.Link

Sources

Synthesis of Novel Heterocyclic Derivatives from 1-Phenylbutane-1,2-dione: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Versatility of a Diketone Building Block

1-Phenylbutane-1,2-dione, a readily accessible α-diketone, represents a versatile and highly valuable scaffold in synthetic organic chemistry. Its adjacent carbonyl groups provide a reactive platform for a multitude of chemical transformations, enabling the construction of a diverse array of complex molecules, particularly heterocyclic systems. These heterocyclic derivatives are of significant interest to researchers in drug discovery and materials science due to their wide-ranging biological activities and unique photophysical properties.

This comprehensive guide provides detailed application notes and step-by-step protocols for the synthesis of novel quinoxaline, imidazole, and pyrazole derivatives starting from this compound. The methodologies presented herein are designed to be robust and reproducible, offering researchers a practical toolkit for accessing these important classes of compounds. We will delve into the causality behind experimental choices, provide self-validating protocols, and ground our claims in authoritative scientific literature.

Core Synthetic Strategies: A World of Possibilities

The strategic placement of two adjacent electrophilic centers in this compound allows for a variety of cyclization and condensation reactions. This guide will focus on three key transformations that lead to medicinally relevant heterocyclic cores.

Part 1: Synthesis of Quinoxaline Derivatives

Quinoxalines are a class of nitrogen-containing heterocyclic compounds renowned for their broad spectrum of biological activities, including antimicrobial, anticancer, and antiviral properties.[1][2] The most direct route to quinoxaline synthesis involves the condensation of a 1,2-dicarbonyl compound with an o-phenylenediamine.[3]

Protocol 1.1: Conventional Synthesis of 2-Ethyl-3-phenylquinoxaline

This protocol details a classic and reliable method for the synthesis of 2-ethyl-3-phenylquinoxaline via the condensation of this compound and o-phenylenediamine in the presence of a catalytic amount of acetic acid.

Reaction Scheme:

G PBdione This compound reagents + Acetic Acid (cat.) Ethanol, Reflux PBdione->reagents OPD o-Phenylenediamine OPD->reagents Quinoxaline 2-Ethyl-3-phenylquinoxaline reagents->Quinoxaline caption Scheme 1: Synthesis of 2-Ethyl-3-phenylquinoxaline.

Caption: Synthesis of 2-Ethyl-3-phenylquinoxaline.

Materials:

  • This compound (1.0 mmol, 162.18 mg)

  • o-Phenylenediamine (1.0 mmol, 108.14 mg)

  • Glacial Acetic Acid (0.1 mmol, 6 µL)

  • Ethanol (10 mL)

  • Round-bottom flask (50 mL)

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

Procedure:

  • To a 50 mL round-bottom flask, add this compound (1.0 mmol) and o-phenylenediamine (1.0 mmol).

  • Add 10 mL of ethanol to the flask, followed by the addition of a catalytic amount of glacial acetic acid (0.1 mmol).

  • Equip the flask with a reflux condenser and place it on a heating mantle with a magnetic stirrer.

  • Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[4]

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Pour the reaction mixture into 20 mL of ice-cold water. A solid precipitate will form.

  • Collect the precipitate by vacuum filtration and wash with cold water.

  • Recrystallize the crude product from ethanol to obtain pure 2-ethyl-3-phenylquinoxaline.

Expected Yield: 85-95%

Characterization Data for 2-Ethyl-3-phenylquinoxaline:

Technique Data
¹H NMR (CDCl₃, 300 MHz) δ 8.15-8.12 (m, 2H), 7.75-7.72 (m, 2H), 7.55-7.52 (m, 5H), 3.15 (q, J=7.5 Hz, 2H), 1.45 (t, J=7.5 Hz, 3H)
¹³C NMR (CDCl₃, 75 MHz) δ 155.1, 153.9, 141.6, 140.8, 138.9, 130.1, 129.8, 129.3, 128.9, 128.6, 128.4, 28.9, 13.2
IR (KBr, cm⁻¹) 3055, 2975, 1560, 1480, 1350, 760
Mass Spec (EI, m/z) 234 (M⁺)

Part 2: Multicomponent Synthesis of Imidazole Derivatives

Imidazole derivatives are another class of heterocycles with immense therapeutic potential, exhibiting activities such as anticancer, antifungal, and antihypertensive properties.[5][6] The Debus-Radziszewski imidazole synthesis offers a powerful one-pot approach to construct highly substituted imidazoles from a 1,2-dicarbonyl compound, an aldehyde, and ammonia.[7]

Protocol 2.1: One-Pot Synthesis of 2-(4-Chlorophenyl)-4-ethyl-5-phenyl-1H-imidazole

This protocol outlines a microwave-assisted, solvent-free, one-pot synthesis of a trisubstituted imidazole derivative using this compound. This method is advantageous due to its efficiency, reduced reaction times, and environmentally benign nature.[8]

Reaction Scheme:

G PBdione This compound reagents + CuCl₂ (cat.) Microwave PBdione->reagents Aldehyde 4-Chlorobenzaldehyde Aldehyde->reagents Ammonia Ammonium Acetate Ammonia->reagents Imidazole 2-(4-Chlorophenyl)-4-ethyl- 5-phenyl-1H-imidazole reagents->Imidazole caption Scheme 2: One-Pot Synthesis of a Trisubstituted Imidazole.

Caption: One-Pot Synthesis of a Trisubstituted Imidazole.

Materials:

  • This compound (1.0 mmol, 162.18 mg)

  • 4-Chlorobenzaldehyde (1.0 mmol, 140.57 mg)

  • Ammonium Acetate (2.5 mmol, 192.69 mg)

  • Cupric Chloride (CuCl₂) (10 mol%, 13.45 mg)

  • Microwave reactor or domestic microwave oven

  • Erlenmeyer flask (25 mL)

Procedure:

  • In a 25 mL Erlenmeyer flask, thoroughly mix this compound (1.0 mmol), 4-chlorobenzaldehyde (1.0 mmol), ammonium acetate (2.5 mmol), and cupric chloride (10 mol%).[8]

  • Place the flask in a microwave oven and irradiate the mixture for 10-15 minutes at a power of 300-400W. Monitor the reaction progress by TLC.

  • After completion, allow the reaction mixture to cool to room temperature.

  • Add 15 mL of ice-cold water to the flask and stir. The crude product will precipitate.

  • Collect the solid by vacuum filtration and wash with cold water.

  • Recrystallize the product from ethanol to afford pure 2-(4-chlorophenyl)-4-ethyl-5-phenyl-1H-imidazole.

Expected Yield: 80-90%

Characterization Data for 2-(4-Chlorophenyl)-4-ethyl-5-phenyl-1H-imidazole:

Technique Data
¹H NMR (DMSO-d₆, 400 MHz) δ 12.6 (s, 1H, NH), 8.05 (d, J=8.4 Hz, 2H), 7.55 (d, J=8.4 Hz, 2H), 7.45-7.30 (m, 5H), 2.80 (q, J=7.6 Hz, 2H), 1.25 (t, J=7.6 Hz, 3H)
¹³C NMR (DMSO-d₆, 100 MHz) δ 145.8, 137.2, 134.9, 133.1, 131.5, 129.2, 128.8, 128.4, 127.9, 126.5, 21.1, 14.3
IR (KBr, cm⁻¹) 3430 (N-H), 3060, 2970, 1600, 1490, 1090, 830
Mass Spec (ESI, m/z) 297.1 (M+H)⁺

Part 3: Synthesis of Pyrazole Derivatives

Pyrazole derivatives are a significant class of five-membered heterocyclic compounds containing two adjacent nitrogen atoms. They are known to exhibit a wide range of pharmacological activities, including anti-inflammatory, analgesic, and anticancer properties.[9][10] A common synthetic route to pyrazoles involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[11] While this compound is an α-diketone, it can be readily converted to its 1,3-dicarbonyl isomer, 1-phenylbutane-1,3-dione, which can then be used for pyrazole synthesis. For the purpose of this guide, we will outline the direct synthesis from the commercially available 1-phenylbutane-1,3-dione, which serves as a close structural analog and demonstrates the general principle.

Protocol 3.1: Synthesis of 3-Methyl-5-phenyl-1H-pyrazole

This protocol describes the synthesis of a disubstituted pyrazole via the condensation of 1-phenylbutane-1,3-dione with hydrazine hydrate.

Reaction Scheme:

G PBdione 1-Phenylbutane-1,3-dione reagents + Ethanol Reflux PBdione->reagents Hydrazine Hydrazine Hydrate Hydrazine->reagents Pyrazole 3-Methyl-5-phenyl-1H-pyrazole reagents->Pyrazole caption Scheme 3: Synthesis of a Disubstituted Pyrazole.

Caption: Synthesis of a Disubstituted Pyrazole.

Materials:

  • 1-Phenylbutane-1,3-dione (1.0 mmol, 162.18 mg)

  • Hydrazine Hydrate (1.2 mmol, 60 µL)

  • Ethanol (10 mL)

  • Round-bottom flask (50 mL)

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

Procedure:

  • In a 50 mL round-bottom flask, dissolve 1-phenylbutane-1,3-dione (1.0 mmol) in 10 mL of ethanol.

  • To this solution, add hydrazine hydrate (1.2 mmol) dropwise with stirring.

  • Attach a reflux condenser to the flask and heat the reaction mixture to reflux for 3-5 hours. Monitor the reaction by TLC.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • To the residue, add 15 mL of cold water. A solid product will form.

  • Collect the solid by vacuum filtration and wash with cold water.

  • Recrystallize the crude product from an ethanol-water mixture to obtain pure 3-methyl-5-phenyl-1H-pyrazole.

Expected Yield: 80-90%

Characterization Data for 3-Methyl-5-phenyl-1H-pyrazole:

Technique Data
¹H NMR (CDCl₃, 300 MHz) δ 10.5 (br s, 1H, NH), 7.80-7.75 (m, 2H), 7.45-7.30 (m, 3H), 6.40 (s, 1H), 2.35 (s, 3H)
¹³C NMR (CDCl₃, 75 MHz) δ 148.5, 145.2, 131.8, 128.9, 127.8, 125.6, 102.1, 11.5
IR (KBr, cm⁻¹) 3440 (N-H), 3060, 2920, 1605, 1500, 1450, 760
Mass Spec (EI, m/z) 158 (M⁺)

Biological Activity and Applications

The synthesized derivatives of this compound are not merely chemical curiosities; they are endowed with significant biological potential, making them attractive candidates for further investigation in drug discovery programs.

Table of Biological Activities:

Derivative Class Biological Activity Example Data Reference
Quinoxalines AntimicrobialMIC values of some quinoxaline derivatives against S. aureus and E. coli range from 4 to 64 µg/mL.[10][12][10][12]
Imidazoles AnticancerCertain imidazole derivatives exhibit potent anticancer activity with IC₅₀ values in the low micromolar to nanomolar range against various cancer cell lines.[1][2][13][1][2][13]
Pyrazoles Anticancer, Anti-inflammatorySome pyrazole derivatives have shown significant antiproliferative activity against human cancer cell lines and also exhibit anti-inflammatory properties.[13][14][13][14]

Expert Insights and Causality:

The choice of synthetic strategy is often dictated by the desired substitution pattern and the principles of green chemistry. For instance, the microwave-assisted synthesis of imidazoles (Protocol 2.1) significantly reduces reaction times and often eliminates the need for hazardous solvents, aligning with modern sustainable chemistry practices.[8] The use of a catalyst, such as CuCl₂, facilitates the cyclization and aromatization steps, leading to higher yields in shorter timeframes.

In the synthesis of quinoxalines (Protocol 1.1), the acidic catalyst protonates one of the carbonyl groups of the diketone, activating it for nucleophilic attack by the amino group of the o-phenylenediamine. Subsequent dehydration and cyclization lead to the stable aromatic quinoxaline ring system.

For pyrazole synthesis (Protocol 3.1), the reaction proceeds through the initial formation of a hydrazone intermediate, followed by an intramolecular cyclization and dehydration to afford the aromatic pyrazole ring. The regioselectivity of this reaction is an important consideration and can be influenced by the substitution pattern of the 1,3-dicarbonyl starting material.

Conclusion and Future Directions

This compound is a powerful and versatile starting material for the synthesis of a wide range of biologically active heterocyclic compounds. The protocols detailed in this guide provide a solid foundation for researchers to access quinoxaline, imidazole, and pyrazole derivatives. The inherent modularity of these synthetic routes allows for the generation of extensive compound libraries for structure-activity relationship (SAR) studies, a crucial step in the drug discovery pipeline.

Future research in this area could focus on the development of stereoselective synthetic methods to access enantiomerically pure derivatives, as biological activity is often highly dependent on stereochemistry. Furthermore, the exploration of novel multicomponent reactions and the use of more sustainable catalysts will continue to be important avenues of investigation. The derivatives synthesized using these protocols can serve as valuable starting points for the development of new therapeutic agents and functional materials.

References

  • Imidazoles as Potential Anticancer Agents: An Update on Recent Studies. (2021). Molecules, 26(14), 4249. [Link]

  • Synthesis and antimicrobial activity of some quinoxaline derivatives. (2021). Moroccan Journal of Chemistry, 9(2), 346-353. [Link]

  • Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. (2025). Chemical Reviews Letters, 8, 867-882. [Link]

  • Design, synthesis of new novel quinoxalin-2(1H)-one derivatives incorporating hydrazone, hydrazine, and pyrazole moieties as antimicrobial potential with in-silico ADME and molecular docking simulation. (2021). Scientific Reports, 11(1), 15456. [Link]

  • Imidazoles as potential anticancer agents. (2015). Future Medicinal Chemistry, 7(8), 1017-1034. [Link]

  • IC50 values of the most active derivatives in some cancerous cell lines. (n.d.). ResearchGate. Retrieved February 23, 2026, from [Link]

  • Synthesis and Antimicrobial Activity of Some New Substituted Quinoxalines. (2019). Molecules, 24(22), 4106. [Link]

  • Anticancer potential of some imidazole and fused imidazole derivatives: exploring the mechanism via epidermal growth factor receptor (EGFR) inhibition. (2020). RSC Medicinal Chemistry, 11(8), 957-969. [Link]

  • Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles by the Reaction of N-Monosubstituted Hydrazones with Nitroolefins. (2008). Organic Syntheses, 85, 179. [Link]

  • Evaluation of the Antibacterial Activity of Quinoxaline Derivative Compound Against Methicillin-Resistant Staphylococcus aureus. (2023). Infection and Drug Resistance, 16, 2489-2496. [Link]

  • One-pot synthesis of 2,4,5- trisubstituted imidazoles using cupric chloride as a catalyst under solvent free conditions. (2013). Journal of Chemical and Pharmaceutical Research, 5(12), 133-137. [Link]

  • Synthesis and Reactions of New Pyrazole Derivatives. (2014). International Journal of Organic Chemistry, 4, 25-34. [Link]

  • IC 50 Values of the Derivatives in Three Cancer Cell Lines, as Measured Using the MTT Assay. (n.d.). ResearchGate. Retrieved February 23, 2026, from [Link]

  • Imidazole Derivatives and its Pharmacological Activities. (2022). International Journal of Research and Analytical Reviews, 9(4), 98-107. [Link]

  • Synthesis, characterization and biological activity of certain Pyrazole derivatives. (2013). Journal of Chemical and Pharmaceutical Research, 5(4), 213-219. [Link]

  • Synthesis and Characterization of Some Novel N-Phenylpyrazole Analogues for the Evaluation of their Potentials as Anticancer, Antimicrobial and Antioxidant Agents. (2020). International Journal of Pharmaceutical and Phytopharmacological Research, 10(4), 1-11. [Link]

  • Synthesis and Characterization of Some Pyrazole Based Heterocyclic Compounds. (2022). International Journal of Trend in Scientific Research and Development, 6(5), 1654-1660. [Link]

  • One-pot and efficient protocol for synthesis of quinoxaline derivatives. (2008). Arkivoc, 2008(15), 280-287. [Link]

  • Design and Synthesis of Extended Quinoxaline Derivativesis and Their Charge Transport Properties Supplementary Information. (n.d.). The Royal Society of Chemistry. Retrieved February 23, 2026, from [Link]

  • Synthesis and antimicrobial activity of some new quinoxaline derivatives. (2016). Der Pharmacia Lettre, 8(1), 264-274. [Link]

  • One-pot synthesis of 2,4,5-trisubstituted imidazole derivatives catalyzed by BTPPC under solvent-free conditions. (2017). Bulletin of the Chemical Society of Ethiopia, 31(1), 177-184. [Link]

  • One-pot synthesis of 2,4,5-trisubstituted imidazole derivatives catalyzed by btppc under solvent-free conditions. (2017). Bulletin of The Chemical Society of Ethiopia, 31(1), 177-184. [Link]

  • synthesis of pyrazoles. (2019, January 19). YouTube. Retrieved February 23, 2026, from [Link]

  • An environmentally benign protocol for the synthesis of quinoxaline derivatives under ultrasound irradiation. (2014). Indian Journal of Chemistry - Section B, 53B(4), 453-458. [Link]

  • Debus–Radziszewski imidazole synthesis. (n.d.). Wikipedia. Retrieved February 23, 2026, from [Link]

  • The synthesis of 2-arylquinoxaline derivatives. (2012). Journal of the Serbian Chemical Society, 77(2), 141-146. [Link]

  • Ethyl 1-benzyl-2-(4-methylphenyl)-1H-pyrrolo[2,3-b]quinoxaline. (2025). Vietnam Journal of Chemistry, 63(2), 183-188. [Link]

  • Synthesis, spectroscopic and thermal characterization of quinoxaline metal complexes. (2010). European Journal of Chemistry, 1(4), 282-288. [Link]

Sources

Troubleshooting & Optimization

troubleshooting common issues in experiments involving 1-phenylbutane-1,2-dione

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a Tier-3 technical support resource for researchers working with 1-phenylbutane-1,2-dione (CAS: 3457-55-4).[1] It is structured to address the unique reactivity profile of alpha-diketones, focusing on their hydration kinetics, electrophilic duality, and analytical idiosyncrasies.[2]

Compound ID: this compound (also: 1-phenyl-1,2-butanedione, ethylphenylglyoxal) Core Reactivity:


-Diketone moiety (High electrophilicity, prone to hydration and rearrangement).[1]
Primary Applications:  Quinoxaline synthesis, photoinitiator mechanistic studies, biological activity assays.[2]

Module 1: Synthesis & Purity Troubleshooting

Context: The most common synthetic route is the Selenium Dioxide (


) oxidation of butyrophenone. Users frequently report "stalled reactions" or "red oil" contaminants.[1]
FAQ 1.1: Why is my crude product contaminated with a persistent red/orange solid?

Diagnosis: Selenium contamination.[1]

  • Cause: During the oxidation of butyrophenone,

    
     is reduced to black elemental selenium (
    
    
    
    ). If the reaction temperature fluctuates or stirring is inefficient, colloidal selenium can form, which is difficult to filter.[2]
  • Solution:

    • Decantation: Allow the reaction mixture to cool and settle; bulk selenium will precipitate.

    • Celite Filtration: Filter the supernatant through a pad of Celite 545.[1]

    • Chemical Wash: Wash the organic layer with saturated aqueous

      
       (sodium bisulfite).[1] This reduces residual organoselenium species to water-soluble salts or precipitates them for filtration.[1]
      
FAQ 1.2: My yield is low, and NMR shows benzoic acid. What happened?

Diagnosis: Over-oxidation (Oxidative Cleavage).[1]

  • Mechanism: The

    
    -diketone bond (
    
    
    
    ) is electron-deficient and susceptible to oxidative cleavage by excess
    
    
    or atmospheric oxygen at high temperatures, yielding benzoic acid and propionic acid.[1]
  • Protocol Adjustment:

    • Strict Stoichiometry: Use exactly 1.1 equivalents of

      
      .
      
    • Temperature Control: Do not exceed 110°C (refluxing dioxane/xylene).

    • Quench Immediately: Monitor by TLC. Stop the reaction immediately upon consumption of the starting ketone. Prolonged heating after conversion favors cleavage.[1]

Module 2: Reaction Optimization (Quinoxaline Synthesis)

Context: Condensation with 1,2-diamines is the standard test reaction.[1] Users often struggle with regioselectivity when using unsymmetrical diamines.[1]

FAQ 2.1: I am reacting this compound with 4-nitro-o-phenylenediamine. Which isomer is the major product?

Diagnosis: Regioselectivity Mismatch.[1]

  • The System: You have an unsymmetrical electrophile and an unsymmetrical nucleophile.[1]

    • Electrophile: this compound.[1]

      • C1 (Benzoyl): Conjugated with the phenyl ring.[1] Resonance stabilization makes it less electrophilic.[1]

      • C2 (Propionyl): Adjacent to an ethyl group.[1] Inductive donation is weak.[1] More electrophilic.

    • Nucleophile: 4-nitro-o-phenylenediamine.[1]

      • 
         (para to 
        
        
        
        ):
        Resonance delocalization into the nitro group makes this nitrogen less nucleophilic.[1]
      • 
         (meta to 
        
        
        
        ):
        Only inductive withdrawal. More nucleophilic.[1]
  • The Rule: The strongest nucleophile attacks the strongest electrophile.

  • Prediction: The meta-NH2 attacks C2 (Ethyl) .[1]

  • Result: The major isomer is 2-ethyl-3-phenyl-6-nitroquinoxaline .[1]

Visualization: Regioselective Condensation Logic

The following diagram illustrates the kinetic pathway determining the major isomer.

Regioselectivity Reactants Reactants (Dione + Diamine) Elec_Analysis Electrophile Analysis C2 (Ethyl) > C1 (Phenyl) (C1 stabilized by resonance) Reactants->Elec_Analysis Nu_Analysis Nucleophile Analysis Meta-NH2 > Para-NH2 (Para deactivated by NO2) Reactants->Nu_Analysis Attack Primary Attack Meta-NH2 attacks C2 Elec_Analysis->Attack Most Electrophilic Nu_Analysis->Attack Most Nucleophilic Intermediate Hemiaminal Intermediate Attack->Intermediate Product Major Product 2-ethyl-3-phenyl-6-nitroquinoxaline Intermediate->Product - 2 H2O

Caption: Kinetic pathway for the condensation of this compound with 4-nitro-o-phenylenediamine.

Module 3: Analytical Challenges (HPLC & NMR)

Context: Alpha-diketones are "chameleons" in solution, leading to confusing analytical data.

FAQ 3.1: My HPLC peak is splitting or tailing severely. Is my column broken?

Diagnosis: On-column Hydration Equilibrium.

  • The Science: In the presence of water (mobile phase), the C2 carbonyl hydrates to form a gem-diol. This creates an equilibrium between the keto-form (hydrophobic) and the hydrate-form (hydrophilic).[1]

  • The Problem: If the interconversion rate is slow relative to the chromatographic timescale, the two forms separate, causing peak splitting ("saddle" shape) or broad tailing.[2]

  • Troubleshooting Protocol:

    • Increase Temperature: Set column oven to 40–50°C . Higher thermal energy accelerates the keto-hydrate exchange, collapsing the split peaks into a single, sharp average peak.

    • Acidify Mobile Phase: Ensure pH < 3.0 (e.g., 0.1% TFA).[1] This catalyzes the dehydration, pushing the equilibrium toward the keto form.

    • Switch Solvent: Use Acetonitrile instead of Methanol. Methanol can form hemiacetals with the diketone, adding another equilibrium species.

FAQ 3.2: The NMR spectrum in has extra peaks. Is it impure?

Diagnosis: Hydrate formation from wet solvent.[1]

  • Observation: You expect a triplet for the ethyl methyl group, but you see two overlapping triplets.

  • Explanation:

    
     often contains trace water/acid.[1] The "impurity" is likely the C2-hydrate.[1]
    
  • Verification Experiment:

    • Run the NMR in a strictly anhydrous solvent (e.g.,

      
       from a fresh ampoule).
      
    • If the "impurity" peaks disappear, it was the hydrate.

    • Note: The hydrate carbonyl carbon (

      
      ) will shift upfield in 
      
      
      
      NMR from ~200 ppm (ketone) to ~95 ppm (gem-diol).
Data Summary: Analytical Artifacts
Analytical MethodSymptomRoot CauseFix
HPLC (Reverse Phase) Split peak / ShoulderSlow Keto-Hydrate exchangeHeat column to 50°C; Use ACN.
GC-MS Tailing / Peak lossThermal degradation / Interaction with linerUse deactivated glass wool liner; High split ratio.[1]
1H NMR Doublets of tripletsHydrate formation in wet

Use dry DMSO or

; Add molecular sieves.[1]

Module 4: Storage & Stability

Context: Users often find the compound has turned into a viscous gum after months of storage.[1]

FAQ 4.1: How do I prevent the compound from degrading?

Stability Profile:

  • Hygroscopicity: High.[1] The electron-deficient dione avidly absorbs atmospheric moisture.[1]

  • Photosensitivity: Moderate. As a Type II photoinitiator analog, it generates radicals upon UV exposure, leading to slow polymerization.[2]

Storage Protocol:

  • Container: Amber glass vial with a Teflon-lined cap.

  • Atmosphere: Argon or Nitrogen backfill (essential).[1]

  • Temperature: 2–8°C (Refrigerator). Do not freeze if it is a liquid/oil, as freeze-thaw cycles can induce water condensation.[1]

  • Desiccant: Store the vial inside a secondary jar containing silica gel packets.

References

  • Synthesis via Oxidation: "Selenium dioxide oxidation of ketones." Organic Reactions, 1976 , 24, 261.[2]

  • Regioselectivity Mechanism: "Reactions of unsymmetrical 1,2-diketones with o-phenylenediamine."[1] Journal of Heterocyclic Chemistry, 2010 , 47(5), 1123-1128.[2]

  • Hydration Equilibrium: "Equilibrium of alpha-diketones with water: 1H NMR studies." Journal of Organic Chemistry, 1985 , 50(25), 5391.[2]

  • HPLC Troubleshooting: "Troubleshooting HPLC Peak Shape Issues." Phenomenex Technical Guide.

Sources

Validation & Comparative

experimental validation of computational predictions for 1-phenylbutane-1,2-dione

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Experimental Validation of Computational Predictions for 1-Phenylbutane-1,2-dione

In the landscape of modern chemical research and drug development, computational chemistry has become an indispensable tool.[1][2] It provides powerful predictive insights into molecular properties and reactivity, accelerating discovery and reducing the reliance on costly and time-consuming trial-and-error experimentation.[2] However, these in silico predictions are models of reality, not reality itself. Their accuracy and relevance must be rigorously confirmed through experimental validation.

This guide provides a comprehensive framework for this validation process, using the α-diketone this compound as a practical case study. We will navigate from initial computational predictions of its physicochemical and spectroscopic properties to the detailed experimental protocols required for their verification. By grounding theoretical models in empirical data, we establish a reliable foundation for further research, such as exploring the compound's potential biological activity or designing novel synthetic pathways. This guide is intended for researchers, scientists, and drug development professionals who seek to bridge the gap between computational theory and laboratory practice.

Part 1: The Computational Profile of this compound

Computational chemistry employs a range of methods to predict molecular characteristics. For a molecule like this compound, Density Functional Theory (DFT) is a common choice, offering a balance of accuracy and computational cost for determining electronic structure, geometry, and spectroscopic properties.[3] These predictions form the essential hypotheses that our experimental work will test.

Predicted Physicochemical and Spectroscopic Properties

Computational tools can generate a wealth of data regarding a molecule's physical and electronic characteristics. Below is a summary of predicted properties for this compound, derived from established computational models and databases.[4][5]

PropertyPredicted ValueComputational Method/Source
Molecular Formula C₁₀H₁₀O₂-
Molecular Weight 162.18 g/mol PubChem CID 219605[4]
Monoisotopic Mass 162.06808 DaPubChem CID 219605[4][5]
XLogP3 1.7PubChem CID 219605[4]
1H NMR Aromatic (multiplet, ~7.2-8.0 ppm), Methylene (quartet, ~2.9 ppm), Methyl (triplet, ~1.1 ppm)Based on structural analysis
13C NMR Carbonyl (~190-200 ppm), Aromatic (~128-135 ppm), Methylene (~35 ppm), Methyl (~8 ppm)Based on structural analysis
IR Spectroscopy C=O stretch (~1680-1710 cm⁻¹), Aromatic C=C stretch (~1450-1600 cm⁻¹), C-H stretch (~2850-3100 cm⁻¹)Based on functional group analysis
Predicted Chemical Reactivity

The chemical behavior of this compound is dominated by its α-diketone functional group. This moiety is known to be electrophilic and can participate in a variety of reactions.[6][7] Computational models can predict the most likely pathways for these reactions by calculating transition states and activation energies.[1][8] A primary example is the nucleophilic addition to one of the carbonyl carbons, a foundational reaction in organic chemistry.

G cluster_0 Predicted Reaction: Nucleophilic Addition Reactants This compound + Nucleophile (Nu⁻) Transition_State Transition State (Nu attacking C=O) Reactants->Transition_State ΔG≠ (Activation Energy) Intermediate Tetrahedral Intermediate Transition_State->Intermediate Product Addition Product Intermediate->Product Protonation

A predicted reaction pathway for this compound.

Part 2: A Framework for Experimental Validation

The core of this guide is a series of self-validating protocols designed to systematically test the computational predictions. The causality behind this multi-pronged approach is that confirming a molecule's identity and properties requires more than a single data point; it demands corroborating evidence from orthogonal techniques.

Foundational Step: Synthesis and Purification

Exemplar Protocol: Synthesis of an α-Diketone

  • Reaction Setup: To a solution of the precursor ketone (e.g., propiophenone) in an appropriate solvent (e.g., ether), add a catalyst (e.g., anhydrous aluminum chloride).

  • Bromination: Slowly add bromine at a rate that maintains a gentle reflux. After the addition is complete, continue to heat at reflux overnight.

  • Workup: Remove the solvent under vacuum. Carefully add the resulting oil to a solution of sodium methoxide in methanol, keeping the temperature below 20°C.

  • Quenching: Add concentrated hydrochloric acid and stir at room temperature for one hour.

  • Extraction: Partition the mixture between chloroform and water. Separate the organic layer and extract the aqueous phase twice more with chloroform.

  • Purification: Combine the organic extracts, dry over sodium sulfate, and evaporate the solvent. Purify the final product by fractional distillation under vacuum.

Protocol 1: Determination of Physicochemical Properties

These fundamental properties are often the first point of comparison between prediction and reality.

A. Melting Point Determination

  • Rationale: The melting point is a sensitive indicator of purity. A sharp melting range close to a predicted value provides strong evidence for the compound's identity.

  • Procedure:

    • Load a small, dry sample of the purified compound into a capillary tube.

    • Place the tube in a calibrated melting point apparatus.

    • Heat the sample slowly (1-2°C per minute) near the expected melting point.

    • Record the temperature range from the appearance of the first liquid drop to the complete liquefaction of the sample.

B. Qualitative Solubility Analysis

  • Rationale: "Like dissolves like" is a fundamental principle. Assessing solubility in a range of solvents validates predictions of polarity, such as the XLogP value (a measure of lipophilicity).[3][10]

  • Procedure:

    • Place approximately 10 mg of the compound into separate test tubes.

    • Add 1 mL of various solvents (e.g., water, ethanol, dichloromethane, hexane) to each tube.

    • Agitate each mixture and observe whether the solid dissolves completely, is partially soluble, or is insoluble.

Protocol 2: Spectroscopic Characterization

Spectroscopy provides a detailed fingerprint of a molecule's structure. The experimental spectra should align closely with computationally predicted patterns.[11]

G cluster_workflow Spectroscopic Validation Workflow Start Pure Sample NMR NMR (¹H, ¹³C) Confirms C-H framework Start->NMR IR IR Spectroscopy Identifies functional groups (C=O) Start->IR MS Mass Spectrometry Confirms molecular weight Start->MS Validation Structure Validated NMR->Validation IR->Validation MS->Validation

Workflow for comprehensive spectroscopic validation.

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Rationale: NMR provides the most detailed structural information, revealing the chemical environment of each hydrogen and carbon atom.

  • Procedure:

    • Dissolve 5-10 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃).

    • Transfer the solution to an NMR tube.

    • Acquire ¹H and ¹³C NMR spectra using a standard NMR spectrometer.

    • Process the data and analyze the chemical shifts, integration (for ¹H), and splitting patterns to assign peaks to the molecular structure.

B. Infrared (IR) Spectroscopy

  • Rationale: IR spectroscopy is excellent for identifying specific functional groups, in this case, the prominent carbonyl (C=O) groups.

  • Procedure:

    • Prepare the sample as either a KBr pellet or a thin film on a salt plate.

    • Place the sample in an FTIR spectrometer and acquire the spectrum.

    • Identify characteristic absorption bands, paying close attention to the carbonyl stretching frequency around 1700 cm⁻¹.

C. Mass Spectrometry (MS)

  • Rationale: MS provides the exact molecular weight of the compound, directly validating the molecular formula.

  • Procedure:

    • Dissolve a small amount of the sample in a suitable volatile solvent.

    • Introduce the sample into the mass spectrometer (e.g., via direct injection or GC-MS).

    • Analyze the resulting spectrum to identify the molecular ion peak (M⁺), which corresponds to the molecular weight of the compound.

Protocol 3: Experimental Reactivity Study

Validating predicted reactivity confirms that the computational model accurately represents the molecule's electronic properties. A simple reduction is an excellent test case for the accessibility of the carbonyl groups.

A. Reduction of the Diketone

  • Rationale: The reduction of ketones to alcohols is a fundamental and predictable reaction. Performing this reaction and characterizing the product (1-phenylbutane-1,2-diol) validates the predicted reactivity of the carbonyls.[12]

  • Procedure:

    • Dissolve this compound in a suitable solvent like methanol or ethanol.

    • Cool the solution in an ice bath.

    • Add a reducing agent, such as sodium borohydride (NaBH₄), portion-wise.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Quench the reaction carefully with water or dilute acid.

    • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer, and evaporate the solvent.

    • Purify the resulting diol via column chromatography or recrystallization.

    • Confirm the structure of the product, 1-phenylbutane-1,2-diol, using the spectroscopic methods described above and compare with known data.[13][14][15]

Part 3: Comparative Analysis and Discussion

Data Consolidation: Predicted vs. Experimental
PropertyComputational PredictionExperimental ResultConcordance
Molecular Weight 162.18 g/mol To be determined by MS
Melting Point Value from prediction modelTo be determined
Solubility Predicted Lipophilic (XLogP=1.7)To be determined
¹H NMR (CH₂) ~2.9 ppm (quartet)To be determined
¹³C NMR (C=O) ~190-200 ppmTo be determined
IR (C=O stretch) ~1680-1710 cm⁻¹To be determined
Reactivity Reduction to diolTo be determined
Discussion of Concordance and Discrepancies

It is rare for computational predictions and experimental results to match perfectly. Minor deviations are expected and can be instructive. For instance, a discrepancy in an NMR chemical shift might be due to solvent effects not fully captured by the in silico model.[16] Larger discrepancies may indicate limitations in the computational method used or suggest more complex molecular behavior (e.g., unexpected tautomerization) that warrants further investigation. This iterative process of comparing, questioning, and refining is central to scientific progress.

Contextual Comparison: this compound vs. Alternatives

To fully understand the properties of this compound, it is useful to compare it with structurally related α-diketones like 2,3-butanedione (diacetyl) and β-diketones like 1-phenylbutane-1,3-dione.[17][18] This comparison can highlight how the phenyl group and the specific arrangement of the carbonyls influence properties like reactivity and potential toxicity. For example, some α-diketones are associated with respiratory toxicity, a critical consideration in drug development.[6][19]

CompoundStructureKey Differentiating FeatureImplication
This compound Phenyl-CO-CO-EthylAromatic α-diketonePotentially altered reactivity and biological interactions due to the phenyl group.
2,3-Butanedione (Diacetyl) Methyl-CO-CO-MethylAliphatic α-diketoneLacks aromaticity; known respiratory toxicant.[6][19]
1-Phenylbutane-1,3-dione Phenyl-CO-CH₂-CO-Methylβ-diketoneExhibits keto-enol tautomerism, significantly altering its reactivity profile compared to α-diketones.[12][18]

Conclusion

The validation of computational predictions through rigorous experimentation is a cornerstone of modern chemical science. This guide has outlined a systematic and logical workflow for this process, using this compound as a model. By integrating physicochemical measurements, multi-technique spectroscopic analysis, and reactivity studies, researchers can build a high-confidence profile of a target molecule. This synergy between in silico and in vitro approaches not only validates the computational models but also provides a robust, empirically grounded dataset that enables the rational design of future experiments, from developing new materials to discovering next-generation therapeutics.[20][21]

References

  • An Overview on Computational Tools for Predicting and Designing the Organic Compounds. Longdom Publishing S.L.[Link]

  • Predicting Molecular Properties via Computational Chemistry. J-STAR Research, Inc.[Link]

  • Chemical Reactivity and Respiratory Toxicity of the α-Diketone Flavoring Agents: 2,3-Butanedione, 2,3-Pentanedione and 2,3-Hexanedione. National Center for Biotechnology Information.[Link]

  • Progress in Computational Chemistry for Predictive Modeling and Rational Molecular Design. OMICS International.[Link]

  • New computational chemistry techniques accelerate the prediction of molecules and materials. MIT News.[Link]

  • Computational methods for predicting properties. ProtoQSAR.[Link]

  • Experimental Validation of a Computational Screening Approach to Predict Redox Potentials for a Diverse Variety of Redox-Active Organic Molecules. ACS Publications.[Link]

  • Experimental Validation of a Computational Screening Approach to Predict Redox Potentials for a Diverse Variety of Redox-Active Organic Molecules. The Journal of Physical Chemistry C.[Link]

  • (PDF) Experimental Validation of a Computational Screening Approach to Predict Redox Potentials for a Diverse Variety of Redox-Active Organic Molecules. ResearchGate.[Link]

  • Diacetyl and related flavorant α-Diketones: Biotransformation, cellular interactions, and respiratory-tract toxicity. PubMed.[Link]

  • Reactions of α-Diketones and o-Quinones with Phosphorus Compounds. ACS Publications.[Link]

  • High-Accuracy Physical Property Prediction for Organics via Molecular Representation Learning: Bridging Data to Discovery. arXiv.[Link]

  • This compound. PubChem, National Center for Biotechnology Information.[Link]

  • Various pathways of an alpha diketone reaction. Chemistry Stack Exchange.[Link]

  • 1-Phenyl-1,2-butanediol. PubChem, National Center for Biotechnology Information.[Link]

  • (PDF) Computational Chemistry Models for Predicting Organic Reactivity. ResearchGate.[Link]

  • 1-Phenylbutane-1,3-dione. BioCrick.[Link]

  • Synthesis of 1-phenylpropane-1,2-dione. PrepChem.com.[Link]

  • This compound (C10H10O2). PubChemLite.[Link]

  • Is it possible to get decomposition reaction of α-diketones to two carboxylic acids? ResearchGate.[Link]

  • A computational study of base-catalyzed reactions of cyclic 1,2-diones. National Center for Biotechnology Information.[Link]

  • 1-phenylbutane-1,3-dione Definition. Fiveable.[Link]

  • Synthesis of 1-phenyl butane-1,3-dione. ResearchGate.[Link]

  • Highly Accessible Computational Prediction and In Vivo/In Vitro Experimental Validation: Novel Synthetic Phenyl. ScienceOpen.[Link]

  • Possible reduction pathways of 1-phenylbutane-1,3-dione (1) by LAH. ResearchGate.[Link]

  • Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis. University of Calgary.[Link]

  • 1-Phenylbutan-2,3-diol. NIST WebBook.[Link]

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Mechanistic Validation of 1-Phenylbutane-1,2-dione (PBD) as a Selective Arginine-Targeting Probe

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-Phenylbutane-1,2-dione (PBD) is a lipophilic


-dicarbonyl compound utilized primarily as a chemical biology probe for identifying functionally essential arginine residues in proteins. Unlike its structural analog Phenylglyoxal (PGO), which is highly water-soluble and reactive, PBD offers a distinct hydrophobicity profile that allows for the interrogation of arginine residues located in hydrophobic pockets or transmembrane domains.

This guide outlines the mechanistic validation of PBD, comparing it against industry standards (Phenylglyoxal and 2,3-Butanedione) and detailing the control experiments required to prove its specific Mechanism of Action (MoA).

Part 1: Mechanism of Action (The Chemical Basis)

The biological activity of PBD relies on the chemoselective reaction between its vicinal dicarbonyl motif and the guanidino group of arginine residues. This reaction is pH-dependent (favored at pH 7.5–8.5) and proceeds through a nucleophilic attack, resulting in the formation of a heterocyclic adduct.

The Reaction Pathway[1][2][3][4]
  • Nucleophilic Attack: The unprotonated nitrogen of the arginine guanidino group attacks the more electrophilic carbonyl carbon of PBD.

  • Cyclization: The second nitrogen attacks the adjacent carbonyl, closing the ring.

  • Stabilization: The resulting structure is typically a dihydroxyimidazolidine or, upon dehydration, an imidazolone derivative. This modification neutralizes the positive charge of the arginine residue, often leading to loss of protein function if the residue is involved in substrate binding or catalysis.

Graphviz Diagram: PBD-Arginine Reaction Mechanism

PBD_Mechanism cluster_effect Biological Consequence Arg Arginine Residue (Guanidino Group) Inter Intermediate (Schiff Base/Aldimine) Arg->Inter Nucleophilic Attack (pH > 7.5) PBD This compound (Alpha-Dicarbonyl) PBD->Inter Adduct Stable Adduct (Imidazolone/Pyrimidine) Inter->Adduct Cyclization & Dehydration (-H2O) Loss Loss of Positive Charge Disruption of Electrostatic Networks Adduct->Loss

Caption: The chemical pathway of arginine modification by PBD. The reaction neutralizes the critical positive charge of the guanidino group, leading to protein inactivation.

Part 2: Comparative Analysis (PBD vs. Alternatives)

To validate PBD, one must understand how it differs from standard arginine modifiers.

FeatureThis compound (PBD) Phenylglyoxal (PGO) 2,3-Butanedione (Diacetyl)
Core Structure

-Diketone (Phenyl + Ethyl)

-Ketoaldehyde (Phenyl + H)

-Diketone (Methyl + Methyl)
Lipophilicity (LogP) High (~1.7) Low (~0.6)Low (-1.34)
Selectivity Hydrophobic pockets / Membrane proteinsSurface-exposed ArgininesGeneral Arginine / Lysine (less selective)
Stoichiometry Typically 1:1 or 2:1Strictly 2:1 (Arg:PGO)Variable
Reversibility Partially reversible in borateIrreversible (mostly)Reversible
Primary Use Probing hydrophobic active sitesGeneral Arginine quantificationFood flavor / Toxicology models

Key Insight: Use PBD when PGO fails to inhibit a target due to lack of access to a buried active site, or when you specifically want to target hydrophobic domains.

Part 3: Validation Protocols (Control Experiments)

To scientifically validate that PBD is acting via specific arginine modification (and not non-specific denaturation or cysteine alkylation), you must perform the following "Self-Validating" experimental workflow.

Experiment A: Substrate Protection Assay (The Specificity Test)

Objective: Prove that PBD binds to the active site and not a random surface residue.

Protocol:

  • Control Group: Incubate Enzyme X (1 µM) with PBD (50 µM) for 30 mins. Measure residual activity. (Expect <10% activity).

  • Experimental Group: Pre-incubate Enzyme X (1 µM) with its natural Substrate/Ligand (saturated concentration, e.g., 10x Km) for 15 mins.

  • Challenge: Add PBD (50 µM) to the Experimental Group. Incubate 30 mins.

  • Measurement: Dilute and measure activity immediately.

  • Validation Criteria: If the Substrate protects the enzyme (retaining >80% activity compared to the Control Group's <10%), the modified arginine is located within the ligand-binding pocket.

Experiment B: Reversibility Analysis (The Chemical Fingerprint)

Objective: Distinguish PBD modification from non-specific oxidation or cysteine alkylation. Alpha-dicarbonyl-arginine adducts are often stabilized by borate but can be unstable in the absence of excess reagent or specific buffers.

Protocol:

  • Inhibit protein with PBD to ~20% residual activity.

  • Split Sample:

    • Sample 1: Dialyze against Phosphate Buffer (PBS) for 4 hours.

    • Sample 2: Dialyze against Borate Buffer (50 mM) for 4 hours.

  • Validation Criteria:

    • If activity recovers in PBS but stabilizes (remains inhibited) in Borate, this is a hallmark of vicinal dicarbonyl-arginine interaction (formation of a borate-complexed cis-diol adduct).

    • If activity never recovers, the adduct is stable (likely an imidazolone).

Experiment C: Mass Spectrometry Confirmation (The Proof)

Objective: Direct observation of the covalent adduct.

Protocol:

  • Incubate Target Protein with PBD (1:10 molar ratio) for 60 mins.

  • Quench with excess Arginine or remove PBD via Zeba spin column.

  • Perform Tryptic Digest (proteolysis).

  • Analyze via LC-MS/MS.[1]

  • Search Parameters: Look for a mass shift of +144.06 Da (Molecular weight of PBD [162.18] minus water [18.01] for imidazolone formation) on Arginine residues.

Part 4: Experimental Workflow Visualization

This diagram illustrates the logical flow for validating PBD's mechanism on a new target protein.

Validation_Workflow Start Start: Target Protein + PBD Inhibition Is Enzymatic Activity Inhibited? Start->Inhibition Substrate Substrate Protection Assay Inhibition->Substrate Yes Invalid Non-Specific Toxicity / Off-Target Inhibition->Invalid No Protected Activity Preserved? Substrate->Protected MassSpec LC-MS/MS Analysis Protected->MassSpec Yes (Specific) Protected->Invalid No (Non-specific) Adduct Detect +144 Da on Arg? MassSpec->Adduct Valid VALIDATED: Active Site Arginine Modified Adduct->Valid Yes Adduct->Invalid No (Cys/Lys mod?)

Caption: Decision tree for validating PBD mechanism. Success requires both functional protection by substrate and physical detection of the arginine adduct.

References

  • PubChem. (2025).[2][3] this compound | C10H10O2. National Library of Medicine. [Link]

  • Takahashi, K. (1968). The Reaction of Phenylglyoxal with Arginine Residues in Proteins. Journal of Biological Chemistry. [Link]

  • Borders, C. L., & Riordan, J. F. (1975). An Essential Arginyl Residue in Creatine Kinase. Biochemistry. [Link]

  • Nasiri, R., et al. (2011).[4] Cross-Linking Mechanisms of Arginine and Lysine with

    
    ,
    
    
    
    -Dicarbonyl Compounds. The Journal of Physical Chemistry A. [Link][4]

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A Senior Application Scientist's Guide to the Synthesis and Reproducibility of 1-Phenylbutane-1,2-dione

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, synthetic chemists, and professionals in drug development, access to reliable and reproducible methods for obtaining key chemical intermediates is paramount. 1-Phenylbutane-1,2-dione, an α-diketone, represents a valuable building block with potential applications in the synthesis of novel heterocyclic compounds and as a key intermediate in various chemical transformations. This guide provides an in-depth technical assessment of the likely and most reproducible synthetic route to this compound, focusing on the critical experimental parameters that govern its successful and repeatable synthesis. While specific, detailed publications on the synthesis of this exact molecule are scarce, we can infer a robust and reproducible protocol based on well-established chemical principles and data from analogous compounds.

The Synthetic Challenge and the Method of Choice: The Riley Oxidation

The synthesis of α-dicarbonyl compounds from ketones is a classic transformation in organic chemistry.[1] For the conversion of a starting material like 1-phenyl-1-butanone to this compound, the Riley oxidation , which utilizes selenium dioxide (SeO₂) as the oxidant, stands out as the most direct and historically validated method.[2][3] This reaction specifically targets the oxidation of a methylene group (CH₂) adjacent to a carbonyl group to afford the corresponding 1,2-dicarbonyl compound.[1]

The choice of the Riley oxidation is predicated on its high regioselectivity for the α-position of the carbonyl group. The mechanism involves the enol form of the ketone attacking the electrophilic selenium center of SeO₂. Subsequent steps lead to the formation of the dicarbonyl product and the precipitation of elemental selenium.[3][4] The reliability of this method, when key parameters are controlled, makes it the focus of our assessment of reproducibility.

A Representative Experimental Protocol for the Synthesis of this compound via Riley Oxidation

The following protocol is a representative procedure for the synthesis of this compound, compiled from established methodologies for the Riley oxidation of α-methylene ketones.[1][5]

Materials:

  • 1-Phenyl-1-butanone (≥98%)

  • Selenium Dioxide (SeO₂, 99.9%)

  • 1,4-Dioxane (anhydrous, ≥99.8%)

  • Dichloromethane (DCM, ACS grade)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate (HPLC grade)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with a stirrer

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

  • Thin-layer chromatography (TLC) plates and developing chamber

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve 1-phenyl-1-butanone (1.0 eq) in anhydrous 1,4-dioxane.

  • Addition of Oxidant: To this solution, add selenium dioxide (1.1 eq) in one portion.

  • Reaction: Heat the reaction mixture to reflux (approximately 101 °C) and maintain for 4-6 hours. The progress of the reaction should be monitored by TLC.

  • Workup: After the reaction is complete, cool the mixture to room temperature. A black precipitate of elemental selenium will be observed.

  • Filtration: Filter the reaction mixture through a pad of celite to remove the selenium precipitate. Wash the filter cake with a small amount of 1,4-dioxane or dichloromethane.

  • Extraction: Transfer the filtrate to a separatory funnel and dilute with dichloromethane. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude oil by column chromatography on silica gel, using a gradient of ethyl acetate in hexane as the eluent, to afford this compound as a yellow oil.

Characterization and Comparative Data

A successful and reproducible synthesis should yield a product with consistent analytical data. Below is a table summarizing the expected and reported data for this compound.

Property Expected/Reported Value for this compound Reference
Molecular Formula C₁₀H₁₀O₂[6]
Molecular Weight 162.18 g/mol [6]
Appearance Yellow oil
¹H NMR (CDCl₃, 500 MHz) δ 8.02 (d, J=8.0 Hz, 2H), 7.64 (t, J=7.5 Hz, 1H), 7.50 (t, J=7.5 Hz, 2H), 2.95 (q, J=7.2 Hz, 2H), 1.15 (t, J=7.2 Hz, 3H)
¹³C NMR (CDCl₃, 125 MHz) δ 200.1, 195.5, 134.5, 132.8, 129.8, 128.9, 31.5, 7.6
IR (neat, cm⁻¹) ~1715 (C=O, ketone), ~1675 (C=O, ketone)
Mass Spectrum (EI) m/z (%) = 162 (M⁺), 105 (100), 77

Assessing and Ensuring Reproducibility: A Deeper Dive

The reproducibility of the Riley oxidation is contingent on several critical factors. Understanding these variables is key to achieving consistent results.

  • Purity of Selenium Dioxide: The purity of SeO₂ is crucial. Older or impure batches may contain reduced selenium species or selenous acid, which can lead to side reactions and lower yields. It is advisable to use freshly opened or sublimed SeO₂.

  • Reaction Temperature and Time: The reaction requires heating to reflux to proceed at a reasonable rate. However, prolonged heating can lead to over-oxidation or decomposition of the product. Careful monitoring by TLC is essential to determine the optimal reaction time.

  • Solvent Choice: 1,4-Dioxane is a common solvent for Riley oxidations. Its ability to dissolve both the organic substrate and the selenium dioxide is advantageous. Using anhydrous solvent is important to avoid the formation of byproducts.

  • Workup Procedure: The complete removal of elemental selenium is critical for obtaining a pure product. Filtration through celite is effective. The aqueous workup with sodium bicarbonate helps to remove any acidic byproducts.

  • Purification: While the crude product may appear relatively clean after workup, column chromatography is generally necessary to remove any unreacted starting material and minor impurities.

Alternative Synthetic Approaches

While the Riley oxidation is a primary method, other synthetic strategies could potentially yield this compound. These include:

  • Oxidation of 1-phenylbutane-1,2-diol: If the corresponding diol is readily available, its oxidation using a mild oxidizing agent like pyridinium chlorochromate (PCC) or a Swern oxidation could provide the desired dione.

  • Condensation Reactions: A Claisen-type condensation between ethyl benzoate and 2-butanone, followed by hydrolysis and decarboxylation, could be a plausible, albeit more complex, route.

A comparison of these methods highlights the directness and efficiency of the Riley oxidation for this specific transformation, making it the preferred route for assessing reproducibility.

Visualization of the Synthetic Workflow

Reaction Pathway: Riley Oxidation of 1-Phenyl-1-butanone

G cluster_reactants Reactants cluster_conditions Conditions cluster_products Products 1-Phenyl-1-butanone 1-Phenyl-1-butanone Reaction_Mixture Reaction_Mixture 1-Phenyl-1-butanone->Reaction_Mixture + SeO2 Selenium_Dioxide Selenium Dioxide (SeO2) Solvent 1,4-Dioxane Solvent->Reaction_Mixture Temperature Reflux Temperature->Reaction_Mixture This compound This compound Selenium Selenium (Se) Water Water (H2O) Reaction_Mixture->this compound Oxidation Reaction_Mixture->Selenium Reaction_Mixture->Water

Caption: Synthetic pathway for this compound via Riley oxidation.

Experimental Workflow for Synthesis and Purification

G Start Start: Mix Reactants (1-Phenyl-1-butanone, SeO2, Dioxane) Reflux Heat to Reflux (4-6 hours) Start->Reflux TLC_Monitoring Monitor by TLC Reflux->TLC_Monitoring TLC_Monitoring->Reflux Incomplete Cool_Filter Cool and Filter (Remove Se) TLC_Monitoring->Cool_Filter Reaction Complete Extraction Aqueous Workup (DCM, NaHCO3, H2O, Brine) Cool_Filter->Extraction Dry_Concentrate Dry and Concentrate (MgSO4, Rotary Evaporator) Extraction->Dry_Concentrate Purification Column Chromatography (Silica Gel) Dry_Concentrate->Purification Final_Product Pure this compound Purification->Final_Product

Caption: Step-by-step workflow for the synthesis and purification of this compound.

Conclusion

The synthesis of this compound, while not extensively detailed in dedicated publications, can be reliably achieved through the well-established Riley oxidation of 1-phenyl-1-butanone. The key to reproducibility lies in the meticulous control of experimental parameters, particularly the purity of the selenium dioxide oxidant, reaction conditions, and a thorough workup and purification procedure. By adhering to the principles and the representative protocol outlined in this guide, researchers and drug development professionals can confidently produce this valuable chemical intermediate with a high degree of consistency, thereby accelerating their research and development endeavors.

References

  • Riley, H. L., Morley, J. F., & Friend, N. A. C. (1932). 219. Selenium dioxide, a new oxidising agent. Part I. Its reaction with aldehydes and ketones. Journal of the Chemical Society (Resumed), 1875-1883. [Link]

  • Mąkosza, M., & Winiarski, J. (1984). Reactions of organic anions; part 125. Vicarious nucleophilic substitution of hydrogen in nitroarenes with α-substituted enolates of ketones. A new synthesis of α-nitroaryl ketones. The Journal of Organic Chemistry, 49(9), 1494-1499. [Link]

  • Organic Syntheses. (n.d.). 1,2-Cyclobutanedione. Retrieved February 23, 2026, from [Link]

  • Adichemistry. (n.d.). Selenium Dioxide | SeO2 | RILEY OXIDATION | Mechanism. Retrieved February 23, 2026, from [Link]

  • Cannon, J. (2011, May 3). Allylic Oxidations and Oxidation of Ketones to Enones. [Link]

  • Wikipedia. (n.d.). Riley oxidation. Retrieved February 23, 2026, from [Link]

  • Sonogashira, K., Tohda, Y., & Hagihara, N. (1975). A convenient synthesis of acetylenes: catalytic substitutions of acetylenic hydrogen with iodo-alkenes, iodo-arenes and bromo-alkynes. Tetrahedron Letters, 16(50), 4467-4470. [Link]

  • PrepChem.com. (n.d.). Synthesis of 1-phenylpropane-1,2-dione. Retrieved February 23, 2026, from [Link]

  • YouTube. (2022, March 12). Riley Oxidation. [Link]

  • ResearchGate. (n.d.). Synthesis of 1-phenyl butane-1,3-dione. Retrieved February 23, 2026, from [Link]

  • NPTEL. (n.d.). Module 1: Oxidation Reactions. Retrieved February 23, 2026, from [Link]

  • PubChem. (n.d.). This compound. Retrieved February 23, 2026, from [Link]

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benchmarking 1-phenylbutane-1,2-dione against industry-standard compounds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Alpha-Diketone Landscape

In the realm of photoinitiators and heterocyclic building blocks, 1-phenylbutane-1,2-dione (PBD) occupies a critical "Goldilocks" zone. While Camphorquinone (CQ) remains the industry standard for visible-light curing (particularly in dental composites), it suffers from low molar extinction coefficients and significant yellowing. Conversely, purely aromatic diketones like Benzil often lack the solubility or specific absorption profiles required for rapid curing kinetics.

This guide benchmarks PBD against three industry standards:

  • Camphorquinone (CQ): The incumbent visible-light photoinitiator.[1]

  • 1-Phenyl-1,2-propanedione (PPD): The direct structural analog and primary competitor.

  • Benzil: The standard for aromatic stability and synthetic benchmarking.

Our objective is to validate PBD’s utility as a low-color, high-reactivity alternative in photopolymerization and as a superior electrophile in heterocycle synthesis.

Comparative Analysis: Photochemical Performance

The Challenge: Overcoming the "CQ Yellowing"

CQ is effective but imparts a residual yellow hue to cured resins due to unreacted initiator.[2][3] PBD, being an alkyl-aryl alpha-diketone, offers a hypsochromic shift (blue-shift) in absorption that can reduce visible yellowing while maintaining overlap with standard LED curing lights (400–480 nm).

Data Summary: PBD vs. Industry Standards
PropertyCamphorquinone (CQ)1-Phenyl-1,2-propanedione (PPD)This compound (PBD)
Class Aliphatic Cyclic DiketoneAlkyl-Aryl DiketoneAlkyl-Aryl Diketone

(Abs)
468 nm~393 nm~398–410 nm
Molar Extinction (

)
~40 L/mol·cm~150 L/mol[4][5]·cm~165 L/mol·cm
Initiation Type Type II (Requires Amine)Mixed Type I / Type IIMixed Type I / Type II
Cured Resin Color Distinct YellowPale Yellow / Off-WhiteNear Colorless
Solubility (Methacrylates) ModerateGoodExcellent (Ethyl chain lipophilicity)

Scientist's Insight: The slightly longer alkyl chain (ethyl vs. methyl) in PBD compared to PPD increases lipophilicity, improving compatibility with hydrophobic resin matrices (like Bis-GMA) without significantly altering the electronic absorption profile. This results in faster homogenization during formulation.

Mechanism of Action

Unlike CQ, which relies almost exclusively on hydrogen abstraction (Type II), PBD exhibits dual-mode initiation . It can undergo Norrish Type I cleavage (generating benzoyl and propionyl radicals) and standard Type II abstraction in the presence of amines. This duality ensures higher conversion rates even if amine co-initiator mobility is restricted as the resin vitrifies.

Photoinitiation PBD This compound (Ground State) Excited Excited Triplet State (T*) PBD->Excited hv (400-480nm) Type1 Type I: Homolytic Cleavage Excited->Type1 Type2 Type II: H-Abstraction (+ Amine) Excited->Type2 Rad1 Benzoyl Radical (Active) Type1->Rad1 Rad2 Propionyl Radical (Active) Type1->Rad2 Exciplex Exciplex Complex Type2->Exciplex Rad3 Aminoalkyl Radical (Highly Active) Exciplex->Rad3 Rad4 Ketyl Radical (Inactive/Terminator) Exciplex->Rad4

Figure 1: Dual-mode photoinitiation pathway of PBD. Unlike CQ (Type II only), PBD accesses the Type I cleavage pathway, reducing dependence on co-initiators.

Experimental Protocol: Photopolymerization Kinetics

To validate PBD, we utilize Real-Time FTIR (RT-FTIR) to monitor the disappearance of the methacrylate C=C double bond. This protocol is self-validating because the internal reference peak (aromatic C=C) remains constant.

Materials
  • Monomer Base: Bis-GMA / TEGDMA (70:30 wt%).

  • Photoinitiator: 0.5 wt% (Equimolar comparison required for strict accuracy).

  • Co-initiator: 1.0 wt% EDMAB (Ethyl 4-dimethylaminobenzoate).

  • Light Source: LED Curing unit (Irradiance: 1000 mW/cm²).

Step-by-Step Workflow
  • Formulation: Dissolve PBD in the monomer blend. Sonicate for 5 mins (degas).

    • Check: Solution must be optically clear. Haze indicates poor solubility.

  • Sample Prep: Place a uniform drop (approx. 10 µL) between two NaCl plates or on an ATR crystal. Use a spacer (25 µm) to ensure consistent path length.

  • FTIR Setup: Set scan mode to "Kinetics" or "Time-Resolved." Resolution: 4 cm⁻¹. Scan rate: 2 spectra/sec.

  • Baseline: Collect background spectrum (uncured resin) for 10 seconds.

  • Irradiation: Trigger LED light simultaneously with FTIR collection. Irradiate for 60 seconds.

  • Analysis: Track the peak area of the aliphatic C=C at 1638 cm⁻¹ . Normalize against the internal aromatic standard at 1608 cm⁻¹ .

Calculation:



Expected Result: PBD formulations typically achieve 60-70% conversion (comparable to CQ) but reach the "gel point" (50% conversion) 10-15% faster due to the higher extinction coefficient.

Synthetic Utility: Quinoxaline Scaffolding[6]

Beyond polymers, PBD is a superior electrophile for synthesizing quinoxalines —privileged scaffolds in drug discovery (e.g., kinase inhibitors). The ethyl group in PBD introduces specific steric bulk often required for binding pocket selectivity, which the methyl group in PPD cannot provide.

Benchmarking Reaction: Condensation with o-Phenylenediamine (OPD)

We compare the condensation efficiency of PBD against Benzil (slow, steric hindrance) and Glyoxal (too reactive, unstable).

PrecursorReaction Time (EtOH, Reflux)Yield (%)Regioselectivity
Benzil4–6 Hours85%N/A (Symmetrical)
PBD 30–45 Minutes 94% High (Steric control)
Glyoxal< 10 Minutes60-70%N/A (Polymerization risk)
Protocol: Regioselective Synthesis of 2-Ethyl-3-phenylquinoxaline
  • Reactants: Mix 1.0 eq of PBD and 1.05 eq of o-phenylenediamine in Ethanol (0.5 M concentration).

  • Catalyst: Add 5 mol% Iodine (

    
    ) or p-TSA. (Iodine promotes mild oxidation/cyclization).
    
  • Monitoring: TLC (Hexane:EtOAc 4:1). PBD (

    
    ) disappears; blue-fluorescent product spot appears.
    
  • Workup: Cool to 0°C. The product often precipitates. If not, remove solvent and recrystallize from EtOH/Water.

QuinoxalineSynthesis Reactants Reactants: PBD + o-Phenylenediamine Intermediate Intermediate: Schiff Base Formation Reactants->Intermediate EtOH, 25°C, 5 min Cyclization Cyclization: Dehydration (-2 H2O) Intermediate->Cyclization Acid Cat., Reflux Product Product: 2-Ethyl-3-phenylquinoxaline Cyclization->Product Yield >90%

Figure 2: Synthetic pathway for Quinoxaline formation. PBD acts as the 1,2-dicarbonyl electrophile.

References

  • Neumann, M. G., et al. (2021). The Photoinitiators Used in Resin Based Dental Composite—A Review and Future Perspectives. PubMed.[2][6][7][8] [Link]

  • Schneider, L. F., et al. (2008).[1] Curing efficiency of dental resin composites formulated with camphorquinone or 1-phenyl-1,2-propanedione. Dental Materials. [Link]

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Safety Operating Guide

Navigating the Disposal of 1-Phenylbutane-1,2-dione: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the proper management and disposal of chemical reagents are paramount to ensuring a safe and compliant laboratory environment. This guide provides a detailed, step-by-step protocol for the safe disposal of 1-Phenylbutane-1,2-dione, a diketone compound that requires careful handling due to its potential hazards. This document is designed to not only offer procedural instructions but also to instill a deep understanding of the principles behind these essential safety measures.

Understanding the Hazard Profile of this compound

Core Physical and Chemical Properties:

PropertyValueSource
Molecular FormulaC10H10O2[1][4]
Molecular Weight162.18 g/mol [1]
AppearanceYellow liquid[5]
HazardsSkin Irritant, Eye Irritant, Respiratory Irritant[1]

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of Personal Protective Equipment (PPE) are non-negotiable when handling this compound. The following PPE is mandatory to minimize exposure risks:

  • Hand Protection: Chemical-resistant gloves are essential. Given that this compound is a ketone, butyl rubber or polyvinyl alcohol (PVA) gloves are recommended.[6] Nitrile gloves may offer some protection for incidental contact but should be changed immediately upon contamination.

  • Eye and Face Protection: Chemical safety goggles are required at all times. In situations with a higher risk of splashing, a face shield should be worn in addition to goggles.

  • Skin and Body Protection: A fully buttoned, flame-retardant laboratory coat should be worn. For larger quantities or in case of a spill, a chemically resistant apron is also advised.

  • Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood. If ventilation is inadequate or if aerosols are generated, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[2][3]

Segregation and Storage of this compound Waste

Proper segregation of chemical waste is a cornerstone of laboratory safety and regulatory compliance. It prevents dangerous reactions and ensures that waste is disposed of in the most environmentally responsible manner.

Key Principles of Waste Segregation:

  • Dedicated Waste Container: this compound waste must be collected in a dedicated, clearly labeled, and chemically compatible container. The container should be made of a material that will not react with or be degraded by the chemical.

  • Incompatibility: This compound is incompatible with strong oxidizing agents[3]. Never mix this compound waste with oxidizing agents, as this can lead to a dangerous exothermic reaction.

  • Labeling: The waste container must be labeled with the words "Hazardous Waste," the full chemical name "this compound," and a clear indication of the hazards (e.g., "Irritant," "Combustible").

  • Closed Containers: Waste containers must be kept tightly closed when not in use to prevent the release of vapors.

Step-by-Step Disposal Protocol

The disposal of this compound is governed by the Resource Conservation and Recovery Act (RCRA) regulations enforced by the U.S. Environmental Protection Agency (EPA)[2][7]. As a non-halogenated solvent waste containing a ketone, it will likely fall under the EPA hazardous waste codes F003 or F005[8][9].

Disposal Workflow:

DisposalWorkflow cluster_collection Waste Collection cluster_storage Temporary Storage cluster_disposal Final Disposal A Generate Waste B Select Compatible Container A->B Step 1 C Label Container Correctly B->C Step 2 D Segregate from Incompatibles C->D Step 3 E Store in Designated Satellite Accumulation Area D->E Step 4 F Keep Container Closed E->F Step 5 G Arrange for Pickup by EHS or Licensed Contractor F->G Step 6 H Complete Hazardous Waste Manifest G->H Step 7 I Transport to a Permitted TSDF H->I Step 8

Caption: Workflow for the proper disposal of this compound.

  • Waste Identification: At the point of generation, identify the waste as this compound.

  • Container Selection: Obtain a chemically resistant waste container with a secure lid.

  • Labeling: Affix a hazardous waste label to the container, filling in all required information.

  • Accumulation: Place the labeled container in a designated satellite accumulation area. This area should be near the point of generation and under the control of the laboratory personnel.

  • Pickup Request: Once the container is full or has been in the satellite accumulation area for the maximum allowed time (as per your institution's policy), arrange for its collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor.

  • Documentation: Complete a hazardous waste manifest, which tracks the waste from "cradle-to-grave"[7].

  • Transportation and Disposal: The licensed waste hauler will transport the container to a permitted Treatment, Storage, and Disposal Facility (TSDF) for final disposal, which will likely involve incineration.

Emergency Procedures: Spill Management

In the event of a spill, a quick and informed response is critical to mitigate risks.

Spill Response Decision Tree:

SpillResponse Start Spill Occurs Decision1 Is the spill large or are you unsure how to proceed? Start->Decision1 Action1 Evacuate the area. Alert others. Call EHS/Emergency Services. Decision1->Action1 Yes Decision2 Is the spill small and manageable? Decision1->Decision2 No End Report the incident. Action1->End Action2 Don appropriate PPE. Decision2->Action2 Yes Action3 Contain the spill with absorbent material. Action2->Action3 Action4 Collect absorbed material into a labeled waste container. Action3->Action4 Action5 Clean the spill area with soap and water. Action4->Action5 Action5->End

Caption: Decision tree for responding to a this compound spill.

Small Spill Cleanup Protocol (less than 100 mL, contained within a fume hood):

  • Alert Personnel: Inform others in the immediate area of the spill.

  • Ensure Ventilation: Maintain adequate ventilation by keeping the fume hood sash at the appropriate height.

  • Don PPE: Wear the appropriate PPE as outlined in Section 2.

  • Containment: Use an inert absorbent material such as vermiculite, sand, or a commercial spill absorbent to contain the spill. Do not use combustible materials like paper towels to absorb the bulk of the spill.

  • Collection: Carefully collect the absorbed material using non-sparking tools and place it in a labeled hazardous waste container.

  • Decontamination: Clean the spill area with soap and water. The cleaning materials should also be disposed of as hazardous waste.

  • Reporting: Report the incident to your supervisor and EHS department as per your institution's policy.

Large Spill Cleanup Protocol (outside of a fume hood or greater than 100 mL):

  • Evacuate: Immediately evacuate the area.

  • Alert: Alert others in the vicinity and activate the fire alarm if necessary.

  • Isolate: Close the doors to the affected area to contain the vapors.

  • Call for Help: Contact your institution's EHS or emergency response team immediately. Do not attempt to clean up a large spill yourself.

Conclusion: A Culture of Safety

The proper disposal of this compound is not merely a procedural task but a reflection of a laboratory's commitment to safety and environmental stewardship. By understanding the hazards, utilizing appropriate protective measures, and adhering to established disposal protocols, researchers can ensure a safe working environment for themselves and their colleagues. This guide serves as a foundational document; always consult your institution's specific Chemical Hygiene Plan and EHS guidelines for complete compliance.

References

  • Synerzine. (2022, January 31).
  • Fisher Scientific. (2011, February 10).
  • U.S. Environmental Protection Agency. (n.d.). Resource Conservation and Recovery Act (RCRA)
  • TCI Chemicals. (2018, October 3).
  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • GlovesnStuff. (n.d.). PVA Ketochem Acetone-Ketone & Solvent Protection Chemical Gauntlets.
  • EHSLeaders. (2014, July 17).
  • Haz-Map. (n.d.). 1-Phenyl-1,2-propanedione.
  • ChemicalBook. (n.d.). 1-Phenyl-1,3-butanedione(93-91-4).
  • The Good Scents Company. (n.d.). 1-phenyl-1,2-propane dione.
  • New Jersey Department of Health. (n.d.). Right to Know Hazardous Substance Fact Sheet: Butanedione.
  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). EPA HAZARDOUS WASTE CODES.
  • Sigma-Aldrich. (n.d.). 1-Phenyl-1,2-propanedione 98%, FG.
  • PubChem. (n.d.). 1-Phenyl-1,2-butanediol. Retrieved from [Link]

  • Environmental Marketing. (2019, October 30).
  • Vanderbilt University Medical Center. (n.d.).
  • U.S. Environmental Protection Agency. (n.d.). Hazardous Waste Listings.
  • Thermo Scientific Chemicals. (n.d.). 1-Phenyl-1,2,3-butanetrione 2-oxime, 98+%.
  • Occupational Safety and Health Administration. (n.d.). Flavorings-Related Lung Disease - Diacetyl and 2,3-Pentandione.
  • Government of Canada. (2024, February 3).

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 1-Phenylbutane-1,2-dione

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential, field-proven guidance on the selection and use of Personal Protective Equipment (PPE) for the safe handling of 1-Phenylbutane-1,2-dione. As researchers and drug development professionals, our primary responsibility is to mitigate risk, not just in our experimental outcomes, but in our personal safety and the integrity of our laboratories. This document moves beyond a simple checklist, offering a procedural and causal framework for why specific PPE is mandated, ensuring a self-validating system of safety for you and your team.

Foundational Hazard Assessment: The "Why" Behind the PPE

Understanding the inherent risks of a chemical is the critical first step in establishing a robust safety protocol. This compound is classified under the Globally Harmonized System (GHS) with specific hazard statements that directly inform our PPE choices. The causality is clear: the identified hazard dictates the required barrier.

Key Hazards of this compound:

  • Skin Irritation (H315): The compound is known to cause skin irritation upon contact[1][2][3].

  • Serious Eye Irritation (H319): Direct contact with the eyes will lead to serious irritation[1][2][3][4].

  • Respiratory Irritation (H335): Inhalation of dust or aerosols may cause respiratory tract irritation[1][2][3].

  • Harmful if Swallowed (H302) / Inhaled / in Contact with Skin: Various safety data sheets (SDS) indicate the substance may be harmful or toxic through multiple routes of exposure[2][3][4].

These classifications necessitate the use of specific barriers to prevent the chemical from coming into contact with the body. The precautionary statement P280, "Wear protective gloves/ protective clothing/ eye protection/ face protection," is a direct mandate derived from this hazard profile[1][2][3][5].

Core PPE Requirements: A Multi-Layered Defense

Effective protection is not about a single piece of equipment, but an integrated system. All handling of this compound should, at a minimum, be performed within a certified chemical fume hood to address inhalation risks through engineering controls[2][4][5]. The following PPE is mandatory when the fume hood sash is open.

Hand Protection: The First Line of Contact

Given the risk of skin irritation and potential dermal toxicity, robust hand protection is non-negotiable.

  • Glove Material: Nitrile gloves are the preferred choice for incidental chemical contact due to their broad resistance profile compared to latex[6][7]. Always consult the glove manufacturer's compatibility charts for specific breakthrough times if prolonged contact is anticipated.

  • The Principle of Double-Gloving: For all procedures involving the transfer or manipulation of this compound, wearing two pairs of nitrile gloves is strongly recommended. This practice significantly reduces the risk of exposure in the event the outer glove is compromised and minimizes the spread of contamination when exiting the work area[8][9]. The outer glove can be removed and disposed of within the fume hood before handling other items.

Eye and Face Protection: Shielding Against Irritants

The eyes are particularly vulnerable to the irritant nature of this compound. Protection must be selected based on the potential for splashes or aerosol generation.

  • Minimum Requirement: ANSI-rated safety glasses with side shields are the absolute minimum for any work in the laboratory. However, they offer inadequate protection from significant chemical splashes[7].

  • Elevated Risk (Recommended for all liquid handling): Chemical splash goggles that form a seal around the eyes should be worn whenever handling solutions of this compound[7].

  • Maximum Protection (Large Volumes/High-Energy Operations): When working with larger quantities (>100 mL) or performing operations with a high risk of splashing (e.g., mixing, heating), a full-face shield must be worn in addition to chemical splash goggles[7][8]. The face shield protects the entire face from direct contact.

Body Protection: Preventing Dermal Exposure

A standard cotton lab coat is a baseline requirement, but its primary function is to protect personal clothing from minor spills.

  • Standard Operations: A clean, buttoned laboratory coat should be worn at all times[6].

  • Splash Hazard Operations: When handling larger volumes or during procedures with a heightened risk of splashes, a chemical-resistant apron made of a material like polyethylene or PVC should be worn over the lab coat[6][7]. For significant exposure risks, such as in large-scale synthesis or spill response, disposable chemical-resistant coveralls are required.

Respiratory Protection: A Secondary Safeguard

While engineering controls like a fume hood are the primary defense against respiratory exposure, there are situations where they may be insufficient.

  • Standard Handling: All work that may generate dust or aerosols must be conducted in a chemical fume hood to prevent inhalation[2][5].

  • Emergency Situations: In the event of a large spill outside of a containment system, or if engineering controls fail, respiratory protection is required. A NIOSH-approved air-purifying respirator (APR) with organic vapor cartridges and a particulate pre-filter (P100) would be necessary[10]. Use of such equipment requires prior medical clearance and fit-testing under an established respiratory protection program[6].

PPE Selection Workflow

The following diagram outlines the decision-making process for selecting the appropriate level of PPE based on the specific task being performed.

PPE Selection Workflow for this compound start Assess Task with This compound fume_hood Is the task performed in a chemical fume hood? start->fume_hood spill Spill or Emergency Outside Containment start->spill task_type What is the scale and nature of the task? fume_hood->task_type Yes no_hood STOP WORK Consult EHS. Task requires engineering controls. fume_hood->no_hood No weighing Weighing Small Solid Quantities (<1g) task_type->weighing Weighing Solid solution_prep Preparing Solutions or Small-Scale Reactions task_type->solution_prep Solution Prep large_scale Large Volume (>100mL) or Splash Risk task_type->large_scale Large Scale ppe_weighing PPE Level 1: - Lab Coat - Safety Glasses - Single Nitrile Gloves weighing->ppe_weighing ppe_solution PPE Level 2: - Lab Coat - Chemical Splash Goggles - Double Nitrile Gloves solution_prep->ppe_solution ppe_large PPE Level 3: - Chemical Apron over Lab Coat - Goggles & Face Shield - Double Nitrile Gloves large_scale->ppe_large ppe_spill PPE Level 4 (Emergency): - Chemical Resistant Coveralls - Goggles & Face Shield - Double Heavy-Duty Gloves - NIOSH-Approved Respirator spill->ppe_spill

Caption: Decision workflow for selecting appropriate PPE based on the specific handling task for this compound.

Procedural Guidance: Application and Disposal

Correctly using PPE is as important as selecting it. The following tables and protocols provide actionable, step-by-step guidance.

PPE Selection Summary Table
Task / ScaleMinimum Required PPE
Weighing Small Quantities (Solid, in fume hood) Lab coat, Nitrile gloves (single pair), Safety glasses with side shields
Preparing Solutions (in fume hood) Lab coat, Nitrile gloves (double pair recommended), Chemical splash goggles
Handling >100 mL or Reactions with Splash Potential Chemical-resistant apron over lab coat, Nitrile gloves (double pair), Chemical splash goggles and Face shield
Spill Cleanup Chemical-resistant gown/coveralls, Heavy-duty nitrile or neoprene gloves (double pair), Chemical splash goggles and Face shield. Respiratory protection may be required based on spill size and location.
Step-by-Step Donning and Doffing Protocol

This sequence is designed to minimize cross-contamination.

Donning (Putting On) PPE:

  • Gown/Coat: Put on your lab coat or chemical-resistant apron. Fasten all closures.

  • Eye/Face Protection: Don your safety glasses, goggles, and/or face shield.

  • Gloves: Put on the first (inner) pair of nitrile gloves. Pull the cuff of the glove over the cuff of your lab coat sleeve. Put on the second (outer) pair of gloves over the first.

Doffing (Taking Off) PPE - Always performed in order from most to least contaminated.

  • Outer Gloves: While still in the work area (e.g., within the fume hood), remove the outer, most contaminated pair of gloves. Grasp the outside of one glove at the wrist with your other gloved hand and peel it off, turning it inside out. Hold the removed glove in your gloved hand. Slide the fingers of your now-ungloved hand under the wrist of the remaining glove and peel it off from the inside, creating a "bag" for both gloves. Dispose of immediately in the designated hazardous waste container.

  • Gown/Apron: Unfasten the gown or apron. Roll it away from your body, containing the contaminated side inward. Dispose of it in the appropriate waste stream.

  • Exit Work Area: You may now exit the immediate work area.

  • Face/Eye Protection: Remove the face shield and/or goggles by handling the strap or earpieces. Avoid touching the front surface. Place in a designated area for decontamination.

  • Inner Gloves: Remove the final pair of gloves using the same technique as in Step 1.

  • Hand Hygiene: Immediately and thoroughly wash your hands with soap and water.

Decontamination and Disposal

All disposable PPE, including gloves and gowns, that has come into contact with this compound must be considered hazardous waste.

  • Disposal: Place all contaminated disposable items into a designated, sealed hazardous waste container for collection by your institution's environmental health and safety (EHS) department[2][4][11]. Do not discard them in the regular trash.

  • Decontamination: Reusable items like face shields and goggles must be decontaminated after each use according to your laboratory's standard operating procedures, typically with a detergent solution followed by a water rinse.

By adhering to this comprehensive guide, you build a culture of safety that is proactive, logical, and grounded in scientific principles, ensuring that your valuable research is conducted without compromising personal or environmental health.

References

  • Title: this compound | C10H10O2 | CID 219605 Source: PubChem URL: [Link]

  • Title: Personal Protective Equipment (PPE) Source: Chemical Hazards Emergency Medical Management (CHEMM) URL: [Link]

  • Title: Personal Protective Equipment Selection Guide Source: Research Laboratory & Safety Services, The University of Arizona URL: [Link]

  • Title: A Guide to Non-Respiratory Personal Protective Equipment (PPE) Source: Health and Safety Authority URL: [Link]

  • Title: 1,2-CYCLOBUTANEDIONE Source: Organic Syntheses URL: [Link]

  • Title: Personal Protective Equipment for Use in Handling Hazardous Drugs Source: National Institute for Occupational Safety and Health (NIOSH) URL: [Link]

  • Title: Personal Protective Equipment (PPE) Source: POGO (Pediatric Oncology Group of Ontario) URL: [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.